N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine
Description
Properties
Molecular Formula |
C10H12N6 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
N,N'-di(pyrimidin-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H12N6/c1-3-11-9(12-4-1)15-7-8-16-10-13-5-2-6-14-10/h1-6H,7-8H2,(H,11,12,15)(H,13,14,16) |
InChI Key |
JXMOCVSKGPCVLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NCCNC2=NC=CC=N2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine Ligands
Introduction: The Significance of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine Ligands
N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine and its derivatives are a class of bidentate ligands that have garnered significant interest within the scientific community. Their unique structural motif, featuring two pyrimidine rings linked by a flexible ethylenediamine bridge, allows for the formation of stable chelate complexes with a variety of metal ions. This characteristic makes them valuable building blocks in the fields of coordination chemistry, catalysis, and materials science. The pyrimidine moieties offer a rich electronic landscape and potential for hydrogen bonding, influencing the steric and electronic properties of the resulting metal complexes. This guide provides a comprehensive overview of the primary synthetic pathways to these versatile ligands, with a focus on the underlying chemical principles and practical experimental considerations for researchers in chemistry and drug development.
Core Synthetic Strategies: A Tale of Two Pathways
The synthesis of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine primarily revolves around two powerful and versatile synthetic methodologies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between these pathways is often dictated by the availability of starting materials, desired scale, and tolerance of functional groups.
Pathway 1: Nucleophilic Aromatic Substitution (SNAr) - The Direct Approach
The most direct and atom-economical route to N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine is through a double nucleophilic aromatic substitution reaction. This approach involves the reaction of ethylenediamine with two equivalents of a 2-halopyrimidine, typically 2-chloropyrimidine.
The Causality Behind Experimental Choices:
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency renders the carbon atoms of the ring susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. The presence of a good leaving group, such as a halide, at the 2-position further facilitates this substitution.
Ethylenediamine acts as the nucleophile, with the lone pair of electrons on each nitrogen atom attacking the electron-deficient C2-position of the pyrimidine ring. The reaction typically requires elevated temperatures to overcome the activation energy of the substitution. A base is often added to neutralize the hydrogen halide byproduct formed during the reaction, driving the equilibrium towards the product.
Experimental Protocol: Nucleophilic Aromatic Substitution
Materials and Reagents:
-
2-Chloropyrimidine
-
Ethylenediamine
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a high-boiling point alcohol like n-butanol)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or an inorganic base like Potassium Carbonate (K₂CO₃))
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Drying agent (e.g., Anhydrous Sodium Sulfate (Na₂SO₄), Magnesium Sulfate (MgSO₄))
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloropyrimidine (2.0 equivalents).
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF) to dissolve the 2-chloropyrimidine. Subsequently, add the base (2.2 equivalents).
-
Nucleophile Addition: Slowly add ethylenediamine (1.0 equivalent) to the reaction mixture at room temperature with vigorous stirring.
-
Reaction Progression: Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature will depend on the solvent used. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.
-
Drying and Concentration: Combine the organic layers and dry over an anhydrous drying agent. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine.
Pathway 2: Buchwald-Hartwig Amination - The Catalytic Route
For substrates that are sensitive to the potentially harsh conditions of high-temperature SNAr, or when a more versatile and milder approach is desired, the Buchwald-Hartwig amination offers a powerful alternative. This palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds between an aryl halide (2-halopyrimidine) and an amine (ethylenediamine).
The Causality Behind Experimental Choices:
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form an amide complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as BINAP or Xantphos, are commonly employed to facilitate both the oxidative addition and reductive elimination steps. The base plays a crucial role in the deprotonation of the amine, and a non-nucleophilic, sterically hindered base like sodium tert-butoxide is often preferred to avoid side reactions.
Experimental Protocol: Buchwald-Hartwig Amination
Materials and Reagents:
-
2-Bromopyrimidine or 2-Iodopyrimidine
-
Ethylenediamine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃))
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous Sodium Sulfate)
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a flame-dried Schlenk flask.
-
Reagent Addition: Add the 2-halopyrimidine (2.0 equivalents) and the anhydrous, deoxygenated solvent.
-
Nucleophile Addition: Add ethylenediamine (1.0 equivalent) to the mixture.
-
Reaction Progression: Heat the reaction mixture under an inert atmosphere to a temperature typically between 80-120 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation: A Comparative Overview
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Starting Pyrimidine | 2-Chloropyrimidine | 2-Bromopyrimidine, 2-Iodopyrimidine |
| Key Reagents | Ethylenediamine, Base (e.g., K₂CO₃, TEA) | Ethylenediamine, Pd-catalyst, Ligand, Base (e.g., NaOtBu) |
| Typical Solvents | DMF, DMSO, n-Butanol | Toluene, Dioxane |
| Reaction Temperature | 100-150 °C | 80-120 °C |
| Typical Yields | Moderate to Good | Good to Excellent |
| Advantages | Atom-economical, simpler reagents | Milder conditions, broader substrate scope |
| Disadvantages | Harsher conditions, potential side reactions | Cost of catalyst and ligand, requires inert atmosphere |
Characterization of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine
Confirmation of the successful synthesis and purity of the target ligand is paramount. A combination of spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the pyrimidine ring protons and the ethylenediamine bridge protons. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR will display distinct peaks for the carbon atoms of the pyrimidine rings and the ethylenediamine backbone.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques will provide the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching and bending vibrations, as well as C=N and C=C stretching vibrations of the pyrimidine rings.
-
Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which should match the calculated values for the molecular formula (C₁₀H₁₂N₆).
Visualization of Synthetic Pathways
Nucleophilic Aromatic Substitution (SNAr) Pathway
Caption: Buchwald-Hartwig amination route.
Conclusion and Future Outlook
The synthesis of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine ligands is readily achievable through established synthetic methodologies. The choice between SNAr and Buchwald-Hartwig amination provides researchers with flexibility depending on their specific needs and available resources. The continued exploration of these ligands in coordination chemistry is expected to unveil novel catalysts with enhanced activity and selectivity, as well as new materials with interesting photophysical and electronic properties. This guide serves as a foundational resource for scientists and professionals seeking to synthesize and utilize these promising molecular building blocks.
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids - Semantic Scholar. [Link]
-
Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121) - MDPI. [Link]
-
Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC. [Link]
-
Synthesis of 1,2-diamines - Organic Chemistry Portal. [Link]
-
Different Supramolecular Coordination Polymers of [N,N'-di(pyrazin-2-yl)-pyridine-2,6-diamine]Ni(II) with Anions and Solvent Molecules as a Result of Hydrogen Bonding - MDPI. [Link]
-
1-(2-Pyrid-yl)-N,N'-dipyrimidin-2-ylmethane-diamine - PubMed. [Link]
thermodynamic stability of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine
An In-Depth Technical Guide to the Thermodynamic Stability of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for assessing the thermodynamic stability of the novel ligand N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine. While this specific molecule is a promising candidate for applications in coordination chemistry and drug development, a thorough understanding of its thermal properties is paramount for its successful implementation. This document outlines a multi-faceted approach, combining experimental thermal analysis techniques with robust computational modeling to create a holistic stability profile. We will delve into the causality behind the proposed experimental choices, provide detailed, self-validating protocols, and ground our theoretical framework in authoritative computational methods. This guide is intended for researchers, scientists, and professionals in drug development who require a rigorous methodology for characterizing the thermodynamic stability of new chemical entities.
Introduction: The Significance of Thermodynamic Stability
N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine, a symmetric ligand featuring two pyrimidine moieties linked by an ethylenediamine bridge, presents a compelling architecture for the formation of stable metal complexes and as a scaffold in medicinal chemistry. The pyrimidine rings offer potential for hydrogen bonding and π-stacking interactions, while the diamine bridge provides a flexible coordination site. However, before its potential can be fully realized, a critical question must be answered: how stable is this molecule under thermal stress?
The thermodynamic stability of a compound dictates its shelf-life, processing conditions, and ultimately, its viability as a drug candidate or functional material. Degradation due to thermal instability can lead to loss of efficacy, the formation of toxic byproducts, and unpredictable performance. Therefore, a priori characterization of a molecule's response to temperature is a cornerstone of chemical research and development.
This guide will provide a roadmap for the comprehensive evaluation of the . We will explore two primary pillars of analysis:
-
Experimental Thermal Analysis: Employing techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to probe the molecule's behavior as a function of temperature.
-
Computational Chemistry: Utilizing Density Functional Theory (DFT) to calculate key thermodynamic parameters and predict decomposition pathways.
By integrating these experimental and theoretical approaches, we can construct a robust and reliable stability profile for this promising compound.
Synthesis and Characterization of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine
A prerequisite for studying the is its synthesis and purification. Based on established methods for analogous compounds, a plausible synthetic route involves the nucleophilic substitution of 2-halopyrimidine with ethylenediamine.
Proposed Synthesis Workflow
Caption: Proposed synthesis and characterization workflow.
Detailed Synthesis Protocol
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve ethylenediamine (1.0 eq) and potassium carbonate (2.5 eq) in absolute ethanol.
-
Reaction: To the stirring solution, add 2-chloropyrimidine (2.2 eq) dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and filter to remove inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Experimental Assessment of Thermodynamic Stability
Experimental thermal analysis provides direct, empirical data on the thermal behavior of a substance. The two primary techniques for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is invaluable for identifying phase transitions such as melting, crystallization, and decomposition.
-
Sample Preparation: Accurately weigh 3-5 mg of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected decomposition point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition) events.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This technique is essential for determining the onset of thermal decomposition and quantifying mass loss.
-
Sample Preparation: Accurately weigh 5-10 mg of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine into a ceramic TGA pan.
-
Instrument Setup: Place the sample pan into the TGA furnace.
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition (Tonset) and the temperature at which 5% mass loss occurs (Td5%).
Interpreting Thermal Analysis Data
The data obtained from DSC and TGA should be analyzed in conjunction to build a complete picture of the compound's thermal stability.
| Parameter | Technique | Interpretation |
| Melting Point (Tm) | DSC | The temperature at which the compound transitions from solid to liquid. A sharp melting peak indicates high purity. |
| Decomposition Onset (Tonset) | TGA | The temperature at which significant mass loss begins, indicating the start of thermal decomposition. |
| 5% Mass Loss Temperature (Td5%) | TGA | A common metric for comparing the thermal stability of different compounds. |
| Decomposition Enthalpy (ΔHd) | DSC | The heat released or absorbed during decomposition. A large exothermic peak can indicate a hazardous, energetic decomposition. |
Computational Assessment of Thermodynamic Stability
Computational chemistry, specifically Density Functional Theory (DFT), offers a powerful tool for predicting and understanding the thermodynamic properties of molecules at the atomic level. DFT calculations can provide insights into bond dissociation energies, reaction enthalpies, and potential decomposition pathways.
DFT Workflow for Stability Analysis
Caption: DFT workflow for thermodynamic stability analysis.
Detailed Computational Protocol
-
Geometry Optimization: The 3D structure of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine is optimized to find its lowest energy conformation. A common and reliable method is the B3LYP functional with a 6-311+G(d,p) basis set.[1]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data such as enthalpy and Gibbs free energy.
-
Bond Dissociation Energy (BDE) Analysis: The C-N and C-C bonds in the ethylenediamine bridge are likely the weakest points in the molecule. The BDE for these bonds can be calculated to predict the initial steps of thermal decomposition.
-
Pathway Analysis: Potential decomposition pathways can be modeled by calculating the energetics of various bond-breaking and rearrangement reactions. This can help to identify the most likely decomposition products.
Key Computational Parameters
| Parameter | Calculation | Significance |
| Standard Enthalpy of Formation (ΔHf°) | Isodesmic Reactions | A fundamental measure of a molecule's stability relative to its constituent elements. |
| Gibbs Free Energy of Formation (ΔGf°) | Frequency Calculation | Indicates the spontaneity of the molecule's formation and its overall thermodynamic stability. |
| Bond Dissociation Energy (BDE) | Homolytic Cleavage Calculation | Identifies the weakest bonds in the molecule, which are likely to break first upon heating. |
| HOMO-LUMO Gap | Frontier Molecular Orbital Analysis | A larger HOMO-LUMO gap generally correlates with greater kinetic stability. |
Integrated Stability Assessment and Conclusion
By combining the empirical data from DSC and TGA with the theoretical insights from DFT calculations, a comprehensive and reliable thermodynamic stability profile for N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine can be established. The experimental results provide real-world data on the temperatures at which melting and decomposition occur, while the computational analysis helps to explain why these processes happen at those temperatures by identifying the weakest bonds and most favorable decomposition pathways.
This integrated approach represents a best-practice methodology for the characterization of new chemical entities. The protocols and workflows detailed in this guide provide a robust framework for researchers to confidently assess the , thereby accelerating its potential application in drug development and materials science.
References
- Synthesis, spectroscopic and single-crystal analysis, and DFT studies of N₂O₂ diamine coordination complexes. (2025). Google Scholar.
Sources
An In-Depth Technical Guide to the Solubility Profile of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine in Organic Solvents
This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine in a range of common organic solvents. As a molecule of interest in medicinal and coordination chemistry, a thorough understanding of its solubility is paramount for applications in drug development, reaction chemistry, and materials science. This document is intended for researchers, scientists, and professionals in these fields.
While specific experimental solubility data for N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine is not extensively documented in publicly available literature, this guide will equip you with the foundational knowledge and practical methodologies to determine it. We will delve into the theoretical underpinnings of solubility, provide a detailed experimental protocol, and offer insights into data interpretation and presentation.
Theoretical Framework: Predicting Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. To predict the solubility of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine, we must first analyze its molecular structure.
Molecular Structure of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine:
Key Structural Features and Their Influence on Solubility:
-
Pyrimidinyl Groups: The two pyrimidine rings are aromatic and contain nitrogen atoms. These nitrogens are capable of acting as hydrogen bond acceptors. The aromatic nature of the rings suggests some solubility in solvents with aromatic character.
-
Ethane-1,2-diamine Backbone: This flexible aliphatic chain provides a non-polar character to the molecule. The two secondary amine groups (-NH-) are crucial as they can act as both hydrogen bond donors and acceptors.
-
Overall Polarity: The presence of multiple nitrogen atoms and the amine groups imparts a significant degree of polarity to the molecule.
Predicted Solubility Profile:
Based on this structural analysis, we can formulate the following hypotheses regarding the solubility of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine:
-
High Solubility in Polar Protic Solvents: Solvents like ethanol and methanol should be effective at dissolving the compound due to their ability to engage in hydrogen bonding with the amine and pyrimidinyl nitrogen atoms.
-
Moderate Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are expected to be good solvents. While they cannot donate hydrogen bonds, their high polarity and ability to accept hydrogen bonds will facilitate dissolution.
-
Limited Solubility in Non-Polar Solvents: Non-polar solvents like hexane and toluene are unlikely to be effective solvents. The energy required to break the intermolecular hydrogen bonds within the solid solute would not be compensated by the weak van der Waals interactions with these solvents.
-
pH-Dependent Solubility: The basic nature of the amine and pyrimidinyl nitrogen atoms suggests that the solubility of this compound will be pH-dependent in protic solvents. In acidic conditions, protonation of these nitrogens will form a salt, which is expected to have significantly higher solubility in polar solvents.[1]
Experimental Determination of Solubility
The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is a widely accepted and straightforward technique for this purpose.[2]
Materials and Equipment
Solute:
-
N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine (ensure purity is characterized)
Solvents (ACS grade or higher):
-
Polar Protic: Methanol, Ethanol, Isopropanol
-
Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone
-
Non-Polar: Hexane, Toluene, Dichloromethane
Equipment:
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker set to a constant temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the solution is saturated. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the excess solid to settle. Centrifugation can be used to expedite this process.
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve must be prepared using standards of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Tabulated Solubility Data
| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility at 25 °C (mg/mL) |
| Polar Protic | Methanol | 32.7 | Experimental Value |
| Ethanol | 24.5 | Experimental Value | |
| Isopropanol | 19.9 | Experimental Value | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Experimental Value |
| Acetonitrile | 37.5 | Experimental Value | |
| Acetone | 20.7 | Experimental Value | |
| Non-Polar | Dichloromethane | 9.1 | Experimental Value |
| Toluene | 2.4 | Experimental Value | |
| Hexane | 1.9 | Experimental Value |
Interpretation of Results
The relationship between solvent properties and the measured solubility should be analyzed.
Caption: Factors influencing the solubility of the target compound.
A high solubility in polar protic and aprotic solvents, coupled with low solubility in non-polar solvents, would confirm the initial predictions based on the molecular structure. Any deviations from the expected trend should be investigated further, considering factors such as specific solvent-solute interactions or polymorphism of the solid material.
Conclusion
This technical guide provides a robust framework for determining and understanding the solubility profile of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine in organic solvents. By combining theoretical predictions with a rigorous experimental protocol, researchers can obtain the critical data necessary for the effective use of this compound in various scientific applications. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities.
References
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
- Physics-Based Solubility Prediction for Organic Molecules. (n.d.). National Center for Biotechnology Information.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Solubility of Organic Compounds. (2023, August 31).
- TPEN - Solubility of Things. (n.d.).
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Unlocking the Electronic Properties of Pyrimidine-Based Diamine Ligands: From Coordination Chemistry to Advanced Therapeutics
Executive Insight
As a Senior Application Scientist navigating the intersection of medicinal chemistry and materials science, I have consistently found that the pyrimidine diamine scaffold is one of the most versatile and forgiving structural motifs available to researchers. The inherent π-electron deficiency of the pyrimidine ring, juxtaposed with the strong electron-donating capacity of diamine substituents, creates a highly tunable "push-pull" electronic environment. This unique electronic architecture not only dictates the ligand's coordination behavior with transition metals but also underpins its privileged status in drug discovery—most notably as ATP-competitive kinase inhibitors[1].
This whitepaper dissects the electronic properties of pyrimidine-based diamine ligands, explaining the causality behind their experimental behaviors, and provides self-validating protocols for their synthesis and electrochemical characterization.
The Electronic Blueprint: Push-Pull Dynamics
To understand the utility of pyrimidine diamines, one must first analyze their molecular orbitals. The unsubstituted pyrimidine ring contains two electronegative nitrogen atoms at the 1- and 3-positions, which significantly lower the energy of the π* lowest unoccupied molecular orbital (LUMO), rendering the ring electron-deficient and susceptible to nucleophilic attack.
However, when amino groups are introduced (typically at the 2, 4, or 6 positions), they donate electron density back into the ring via resonance (
-
Mechanistic Consequence: The enhanced electron density increases the Lewis basicity of the pyrimidine nitrogens, transforming them into excellent
-donors for transition metals[3]. -
Structural Consequence: The partial double-bond character of the exocyclic C-N bonds restricts rotation, locking the ligand into specific conformations that are highly desirable for rigid receptor binding or predictable crystal packing[4].
Coordination Dynamics and Magnetic Exchange
When deployed as ligands, pyrimidine diamines exhibit remarkable versatility. They can act as monodentate, bidentate (chelating), or bridging ligands.
Antiferromagnetic Coupling in Dinuclear Complexes
One of the most profound electronic properties of bridging pyrimidine ligands is their ability to mediate magnetic exchange between transition metal centers. In dinuclear complexes (e.g., Cu(II), Ni(II), Co(II)), the pyrimidine ring facilitates a
Luminescence and Optoelectronics
In the realm of optoelectronics, replacing traditional bipyridine ligands with pyrimidine/pyridine imine derivatives in Iridium(III) complexes allows for precise tuning of the emission spectra. The lower LUMO energy of the pyrimidine core stabilizes the Metal-to-Ligand Charge Transfer (MLCT) excited state, red-shifting the emission and enhancing the photoluminescent quantum yield[5].
Translational Applications
Drug Discovery: The ATP Mimic
In pharmacology, the pyrimidine diamine motif is a "privileged scaffold." Because the pyrimidine core electronically and structurally mimics the adenine fragment of adenosine triphosphate (ATP), these ligands are exceptional protein kinase inhibitors[1].
-
Causality in Binding: The exocyclic amino groups act as critical hydrogen-bond donors, while the pyrimidine nitrogens act as hydrogen-bond acceptors. This exact electronic complementarity allows drugs like Ceritinib to anchor firmly into the hinge region of wild-type ALK[1].
-
Beyond Kinases: Pyrimidine diamines have also been successfully deployed as dual-binding site inhibitors for cholinesterases in neurodegenerative disease models, leveraging their tunable electronics to interact with both the catalytic active site and the peripheral anionic site of the enzyme[6].
Advanced Polyimides
In materials science, the basicity and electron-donating ability of pyrimidine-based diamines are exploited to create low-temperature curable polyimides. The pyrimidine ring acts as an internal base catalyst, lowering the activation energy required for the imidization process, which is critical for advanced microelectronic packaging[2].
Quantitative Data: Electronic and Functional Profiling
The following table summarizes the structure-property relationships of various pyrimidine diamine systems, demonstrating how electronic tuning translates to functional utility.
| Ligand / Complex System | Primary Structural Feature | Key Electronic / Physical Property | Target Application | Ref. |
| Ceritinib (LDK378) | Diaminopyrimidine core with hydrophobic substituents | H-bond donor/acceptor mimicry of ATP adenine | ALK Kinase Inhibitor | [1] |
| DMS | Y-Shaped Pyrimidine Diamine | Narrow Bandgap; High molecular hyperpolarizability | Nonlinear Optics | [4] |
| DPPM-[Cu(hfac)₂]₂ | Dinuclear pyrimidine-bridged | Strong antiferromagnetic coupling ( | Magnetic Materials | [3] |
| PMNH₂ Copolyimides | Pyrimidine-based diamine backbone | High basicity lowers imidization energy barrier | Microelectronic Packaging | [2] |
| Pyrido[2,3-d]pyrimidines | Fused pyrimidine-pyridine diamine | Dose-dependent proapoptotic signaling | Anticancer Agents | [7] |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a built-in quality control mechanism to verify the electronic and structural integrity of the pyrimidine diamine complexes.
Protocol A: Synthesis of a Bridged Cu(II)-Pyrimidine Diamine Complex
-
Step 1: Ligand Synthesis (Nucleophilic Aromatic Substitution)
-
Procedure: React 2,4-dichloropyrimidine with 2.5 equivalents of the desired amine in refluxing ethanol with triethylamine.
-
Causality: The electron-deficient pyrimidine ring readily undergoes
. Triethylamine acts as an acid scavenger to drive the reaction forward. -
Self-Validation: Monitor via
H-NMR. The disappearance of the highly deshielded C-Cl adjacent proton and the appearance of broad -NH singlets (exchangeable with D O) confirms successful substitution.
-
-
Step 2: Metal Complexation
-
Procedure: Dissolve the purified ligand in dichloromethane (DCM) and add dropwise to a methanolic solution of Cu(hfac)
(hexafluoroacetylacetonate). -
Causality: The highly electronegative fluorine atoms on the hfac auxiliary ligands increase the Lewis acidity of the Cu(II) center, forcing coordination with the less basic pyrimidine ring nitrogens rather than the exocyclic amines[3].
-
Self-Validation: A distinct color change (typically from pale green to deep blue/purple) indicates immediate coordination. UV-Vis spectroscopy should reveal a red-shifted d-d transition band compared to the Cu(hfac)
starting material.
-
Protocol B: Electrochemical Profiling (Cyclic Voltammetry)
-
Step 1: Cell Preparation
-
Procedure: Prepare a 1 mM solution of the complex in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF
) as the supporting electrolyte. -
Causality: Anhydrous conditions are critical; trace water will undergo reduction, masking the ligand-based redox events and artificially narrowing the observed electrochemical window.
-
-
Step 2: Voltammetric Sweeps
-
Procedure: Use a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/Ag
reference electrode. Sweep at 50 mV/s. -
Self-Validation: Analyze the reversibility of the Cu(II)/Cu(I) couple. If the peak-to-peak separation (
) is significantly greater than 59 mV, it indicates sluggish electron transfer or a major structural rearrangement upon reduction. If the oxidation scan is irreversible, it indicates ligand degradation, prompting a required shift to a more electrochemically inert solvent.
-
Logical Relationship Diagram
The following diagram illustrates the logical flow of how substituent selection modulates the electronic properties of the pyrimidine core, ultimately dictating its downstream application.
Caption: Logical relationship of substituent effects on pyrimidine diamine applications.
References
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation , ACS Chemical Neuroscience, [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents , RSC Advances, [Link]
-
A strategy to construct low temperature curable copolyimides with pyrimidine based diamine , Polymer (via ResearchGate), [Link]
-
Multifaceted Study of a Y-Shaped Pyrimidine Compound: Assessing Structural Properties, Docking Interactions, and Third-Order Nonlinear Optics , ACS Omega, [Link]
-
Antiferromagnetic coupling of transition metal spins across pyrimidine and pyrazine bridges in dinuclear manganese(II), cobalt(II), nickel(II) and copper(II) 1,1,1,5,5,5-hexafluoropentane-2,4-dionate complexes , Journal of the Chemical Society, Dalton Transactions, [Link]
-
Pyridine imines as ligands in luminescent iridium complexes , Dalton Transactions (via ResearchGate),[Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. Antiferromagnetic coupling of transition metal spins across pyrimidine and pyrazine bridges in dinuclear manganese(ii), cobalt(ii), nickel(ii) and copper(ii) 1,1,1,5,5,5-hexafluoropentane-2,4-dionate complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
coordination chemistry of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine
[label="Tetradentate Chelate", fillcolor="#34A853"
Figure 1: Mechanistic pathway dictating mononuclear vs. polymeric coordination architectures.
Data Presentation: Comparative Coordination Metrics
To quantify the electronic differences, Table 1 compares the expected coordination metrics of DPEDA against its pyridine analog (bped) based on crystallographic precedents of diazine ligands.
Table 1: Comparative Coordination Metrics (DPEDA vs. bped)
| Metric | DPEDA (Pyrimidine analog) | bped (Pyridine analog) | Causality / Implication |
| Metal-N(amine) Bond Length | ~2.05 Å | ~2.08 Å | Stronger |
| Metal-N(heterocycle) Bond | ~2.12 Å | ~2.05 Å | Pyrimidine is a weaker |
| Peripheral N Availability | 2 (Uncoordinated) | 0 | Enables 1D/2D coordination polymer formation[2]. |
| Chelate Bite Angle (N-M-N) | ~81° | ~82° | Tightly constrained by the 5-membered metallacycle geometry. |
Self-Validating Experimental Protocols
A self-validating protocol ensures that each step contains an internal checkpoint, preventing the propagation of errors. Below is the methodology for synthesizing DPEDA and its subsequent Cu(II) coordination polymer.
Phase 1: Synthesis of DPEDA Ligand
-
Reaction: Combine ethylenediamine and 2-chloropyrimidine in a 1:2.1 molar ratio. This can be performed under solvent-free conditions or in benzene with a catalytic amount of acid (e.g., p-toluenesulfonic acid).
-
Causality: The solvent-free or highly concentrated conditions drive the nucleophilic aromatic substitution (
) forward kinetically, overcoming the deactivation of the pyrimidine ring after the first substitution. -
Validation: Purify via recrystallization. Validate the product using ¹H NMR (specifically looking for the non-equivalent chemical shifts of the pyrimidine protons) and High-Resolution Mass Spectrometry (HRMS). Checkpoint: Do not proceed to metal complexation unless purity >98% is confirmed, as monofunctionalized impurities will terminate coordination polymer chain growth.
Phase 2: Metal Complexation and Crystallization
-
Reaction: Dissolve 1.0 mmol of DPEDA in 10 mL of warm acetonitrile. In a separate vial, dissolve 1.0 mmol of Cu(BF₄)₂·6H₂O in 10 mL of methanol.
-
Causality: Methanol effectively solvates the Cu(II) salt, while acetonitrile is a weakly coordinating solvent that will not outcompete the pyrimidine nitrogens for axial coordination sites. The use of the bulky, non-coordinating BF₄⁻ anion ensures the peripheral pyrimidine nitrogens can bridge adjacent copper centers[2].
-
Crystallization (Slow Diffusion): Layer the Cu(II) solution carefully over the DPEDA solution in a narrow glass tube. Allow diethyl ether to slowly diffuse into the mixture over 72 hours.
-
Validation: The slow diffusion creates a controlled supersaturation gradient, thermodynamically selecting for defect-free single crystals rather than amorphous precipitates. Harvest the crystals and perform Single-Crystal X-Ray Diffraction (SC-XRD). Checkpoint: The SC-XRD data serves as the ultimate self-validating step, confirming the exact N4 chelation and the bridging architecture[1].
Figure 2: Self-validating workflow for DPEDA synthesis and metal complexation.
References
-
Cervantes-Cuevas, H., García-Martínez, C., & Escalante-García, J. (2012). Reacción de N,N'-bis(2-heteroaril) etilendiaminas con aldehídos, nuevas imidazolidinas. Revista Latinoamericana de Química, 40(3), 187-198.[Link]
-
Wriedt, M., & Näther, C. (2010). In situ solid state formation of copper(I) coordination polymers by thermal reduction of copper(II) precursor compounds: structure and reactivity of[Cu(NCS)2(pyrimidine)2]n. Dalton Transactions, 39(20), 4959-4967.[Link]
-
Cordes, D. B., Hriljac, J. A., et al. (2007). Enantiomorphic helical coordination polymers of {[M(pyrimidine)(OH2)4][SiF6]·H2O}∞ (M = Co2+, Cu2+, Zn2+). Crystal Growth & Design, 7(10), 1943-1948.[Link]
Sources
Comprehensive Technical Guide: Synthesis, Physical Characterization, and Melting Point Dynamics of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine
Executive Summary & Structural Significance
N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine (also referred to as N,N'-bis(pyrimidin-2-yl)ethylenediamine) is a highly versatile bidentate/tetradentate ligand and a critical synthetic precursor in modern organic and coordination chemistry. Structurally, it consists of a flexible ethylene bridge flanked by two electron-deficient pyrimidine rings, connected via secondary amine linkages.
As a Senior Application Scientist, I approach this molecule not just as a chemical product, but as a highly engineered building block. It is extensively utilized in the synthesis of complex macrocycles, trisubstituted imidazolidines, and 1,3,6-oxadiazepanes via condensation with low-molecular-weight aldehydes[1],[2]. Understanding its physical properties—particularly its high melting point—and mastering its solvent-free synthesis are paramount for researchers developing novel metallodrugs or advanced luminescent coordination compounds.
Physicochemical Profile & Melting Point Dynamics
The physical characterization of a compound provides a direct window into its supramolecular behavior. The empirical data for N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine reveals a surprisingly robust crystalline lattice.
The Causality Behind the High Melting Point
The experimentally determined melting point of this compound is 194.0 – 195.0 °C [3],[4]. For a molecule with a relatively low molecular weight (~216.24 g/mol ), this thermal stability is exceptionally high. This phenomenon is driven by two primary intermolecular forces:
-
Extensive Hydrogen Bonding: The molecule possesses two secondary amines (N-H) acting as strong hydrogen bond donors, and four pyrimidine nitrogens acting as hydrogen bond acceptors. This allows the formation of a dense, 3D supramolecular hydrogen-bonded network.
-
Stacking: The planar, aromatic pyrimidine rings facilitate strong intermolecular
stacking interactions within the crystal lattice.
Disrupting this highly ordered, self-validating crystalline system requires significant thermal energy, resulting in the sharp and elevated melting point. The sharp melting range (1 °C variance) is also a definitive indicator of high compound purity.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine |
| Molecular Formula | C10H12N6 |
| Molecular Weight | 216.24 g/mol |
| Melting Point | 194.0 – 195.0 °C |
| Physical Appearance | Yellowish solid (Sólido amarillento) |
| Synthetic Yield | ~69% (via solvent-free protocol) |
Synthesis & Isolation Methodology (Solvent-Free Protocol)
Traditional syntheses of heteroaryl diamines often rely on toxic solvents and prolonged reflux times. However, the optimal approach utilizes a Green Chemistry solvent-free protocol [5],[3].
By eliminating the solvent, we drastically increase the effective concentration of the reactants. This kinetically drives the Nucleophilic Aromatic Substitution (
Step-by-Step Experimental Protocol
-
Reagent Preparation: Accurately weigh 10.0 mmol (1.14 g) of 2-chloropyrimidine, 10.0 mmol (0.24 g) of anhydrous Lithium Hydroxide (LiOH), and 7.5 mmol (0.450 g) of ethylenediamine[3],[4]. Note: The slight excess of ethylenediamine compensates for any volatilization and ensures complete consumption of the pyrimidine.
-
Solvent-Free Homogenization: Combine the neat reagents in a round-bottom flask equipped with a magnetic stir bar.
-
Thermal Activation: Heat the mixture to 90 °C under continuous, vigorous stirring for 2.0 hours[3]. Causality of LiOH: LiOH acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of ethylenediamine (which would kill its nucleophilicity) without being strong enough to hydrolyze the pyrimidine ring.
-
Reaction Monitoring: Validate the reaction progress via Thin-Layer Chromatography (TLC) to confirm the disappearance of the 2-chloropyrimidine spot.
-
Quenching and Precipitation: Cool the reaction vessel to room temperature. Add cold deionized water with vigorous stirring. Causality: The cold water selectively dissolves the LiCl byproduct and unreacted starting materials, while the highly organic product precipitates out. Warm water must be avoided to prevent yield loss due to the slight aqueous solubility of the secondary amines.
-
Isolation: Filter the resulting suspension under vacuum. Wash the filter cake thoroughly with cold water.
-
Drying: Transfer the yellowish solid to a vacuum desiccator and dry to a constant weight to yield the purified product (approx. 0.747 g, 69% yield)[3],[4].
Solvent-free synthesis workflow of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine.
Physical Characterization & Analytical Workflows
To ensure the trustworthiness of the synthesized batch, a multi-modal analytical approach is mandatory. Relying solely on the melting point is insufficient for drug development standards; the structure must be orthogonally verified[1],[2].
-
Nuclear Magnetic Resonance (NMR): Both
H and C NMR are utilized. The H NMR will showcase the highly symmetric nature of the molecule, with a distinct singlet (or tightly coupled multiplet) for the four protons of the ethylene bridge, and characteristic downfield doublets/triplets for the highly deshielded pyrimidine protons. -
Fourier-Transform Infrared Spectroscopy (FT-IR): Crucial for validating the functional groups. The presence of a sharp N-H stretching vibration (typically between 3200–3300 cm
) confirms the secondary amine, while strong C=N and C=C aromatic stretches confirm the integrity of the pyrimidine rings. -
High-Resolution Mass Spectrometry (HRMS): Utilized to determine the exact mass, confirming the molecular ion
and ruling out the presence of mono-substituted impurities. -
Elemental Analysis (EA): Provides the exact percentage of C, H, and N, serving as the ultimate proof of bulk purity before the compound is used in sensitive downstream catalytic or biological assays.
Multi-modal physical characterization and analytical validation workflow.
Conclusion
N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine is a structurally fascinating compound whose high melting point (194.0 – 195.0 °C) is a direct consequence of its robust intermolecular hydrogen bonding and
References
-
Cervantes Cuevas, H., García Martínez, C., & Escalante García, J. (2012). Reacción de N,N'-bis(2-heteroaril) etilendiaminas con aldehídos, nuevas imidazolidinas. Revista Latinoamericana de Química, 40(3), 187-198. URL:[Link]
Sources
- 1. Reacción de N,N'-bis(2-heteroaril) etilendiaminas con aldehÃdos, nuevas imidazolidinas [scielo.org.mx]
- 2. scielo.org.mx [scielo.org.mx]
- 3. Reacción de N,N'-bis(2-heteroaril) etilendiaminas con aldehÃdos, nuevas imidazolidinas [scielo.org.mx]
- 4. scielo.org.mx [scielo.org.mx]
- 5. Reacción de N,N'-bis(2-heteroaril) etilendiaminas con aldehÃdos, nuevas imidazolidinas [scielo.org.mx]
Methodological & Application
Application Note & Protocol: A Guide to the Synthesis and Characterization of Metal Complexes with N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine
Introduction: The Significance of Pyrimidine-Based Ligands
The pyrimidine scaffold is a cornerstone in the architecture of biologically significant molecules, including the nucleobases of DNA and RNA.[1] This inherent biocompatibility and structural versatility have made pyrimidine derivatives privileged structures in medicinal chemistry and drug development, exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] In coordination chemistry, pyrimidine-containing ligands are of immense interest due to their potent N-donor sites, which allow for the formation of stable and structurally diverse metal complexes. These complexes often exhibit enhanced biological activity compared to the free ligands, opening new avenues for the design of metal-based therapeutics and advanced materials.
This guide focuses on the tetradentate ligand N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine (herein referred to as pym2-en). This ligand is particularly noteworthy due to its four nitrogen donor atoms (two from the pyrimidine rings and two from the ethylenediamine bridge), which can coordinate to a metal center, typically forming a stable, pseudo-octahedral geometry. This application note provides a comprehensive, field-proven protocol for the synthesis of the pym2-en ligand and its subsequent complexation with various transition metal ions. It is intended for researchers, scientists, and drug development professionals seeking to explore the rich coordination chemistry of this versatile ligand.
Part 1: Synthesis of the Ligand: N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine (pym2-en)
The synthesis of the pym2-en ligand is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This is a well-established and highly effective method in pyrimidine chemistry for forming carbon-nitrogen bonds.[1] The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions, especially when a good leaving group like a halide is present.[2]
Reaction Scheme
The reaction involves the displacement of the chloride atoms from two molecules of 2-chloropyrimidine by the primary amine groups of one molecule of ethylenediamine. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial for scavenging the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
Detailed Experimental Protocol: Ligand Synthesis
Materials and Reagents:
-
2-Chloropyrimidine (2.0 eq)
-
Ethylenediamine (1.0 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle
Procedure:
-
Setup: Assemble a clean, oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. The entire setup should be under an inert atmosphere (Nitrogen or Argon).
-
Initial Reagents: To the flask, add ethylenediamine (1.0 eq) and anhydrous acetonitrile (or DMF) to create a ~0.5 M solution.
-
Base Addition: Add triethylamine (2.2 eq) to the stirring solution.
-
Substrate Addition: Dissolve 2-chloropyrimidine (2.0 eq) in a minimal amount of anhydrous acetonitrile and add it to the dropping funnel. Add this solution dropwise to the reaction flask over 30 minutes at room temperature.
-
Causality Note: Dropwise addition is critical to control the initial exotherm of the reaction and to prevent the formation of undesired side products from the double substitution on a single ethylenediamine molecule at one end.
-
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (for acetonitrile, ~82°C) and maintain this temperature for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 10:1 Dichloromethane:Methanol). The disappearance of the 2-chloropyrimidine spot indicates reaction completion.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Re-dissolve the resulting residue in a mixture of deionized water and dichloromethane (DCM). d. Separate the organic layer. Extract the aqueous layer two more times with DCM. e. Combine the organic extracts and wash with brine (saturated NaCl solution). f. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.
-
Purification: The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.
Part 2: General Protocol for Synthesis of Metal Complexes
The pym2-en ligand readily forms complexes with a variety of divalent transition metal salts (e.g., Co(II), Ni(II), Cu(II), Zn(II)). The general procedure involves the direct reaction of the ligand with a metal salt in a 1:1 molar ratio in a suitable solvent.[3]
Detailed Experimental Protocol: Complexation
Materials and Reagents:
-
pym2-en ligand (1.0 eq)
-
Metal(II) salt (e.g., NiCl₂·6H₂O, Cu(OAc)₂·H₂O, Co(NO₃)₂·6H₂O) (1.0 eq)
-
Methanol or Ethanol
-
Diethyl Ether
-
Round-bottom flask, magnetic stirrer, reflux condenser (optional)
Procedure:
-
Ligand Solution: Dissolve the purified pym2-en ligand (1.0 eq) in hot methanol (~20 mL per mmol of ligand) in a round-bottom flask with stirring.
-
Metal Salt Solution: In a separate beaker, dissolve the chosen metal(II) salt (1.0 eq) in a minimal amount of methanol.
-
Causality Note: Preparing separate solutions ensures complete dissolution of both reactants before mixing, promoting a homogeneous reaction and preventing localized precipitation of unreacted starting materials.
-
-
Reaction: Add the metal salt solution dropwise to the hot, stirring ligand solution. A color change and/or the formation of a precipitate is typically observed immediately.
-
Completion: After the addition is complete, stir the mixture at room temperature for 2-4 hours or gently reflux for 1-2 hours to ensure the reaction goes to completion. The optimal condition depends on the specific metal ion used.
-
Isolation: a. Cool the reaction mixture in an ice bath to maximize precipitation. b. Collect the solid product by vacuum filtration using a Büchner funnel. c. Wash the precipitate sequentially with small portions of cold methanol and then diethyl ether.
-
Causality Note: The methanol wash removes any unreacted starting materials or soluble impurities. The subsequent diethyl ether wash helps to remove residual methanol and facilitates faster drying of the complex.
-
-
Drying: Dry the resulting colored powder in a vacuum desiccator over silica gel or P₂O₅.
Part 3: Characterization of Ligand and Complexes
A suite of analytical techniques is essential to confirm the identity, purity, and structure of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the pym2-en ligand and its diamagnetic complexes (e.g., Zn(II)). Upon complexation, shifts in the proton and carbon signals, particularly those near the nitrogen donor atoms, provide strong evidence of coordination.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is crucial for verifying coordination. A downward shift in the C=N stretching frequency of the pyrimidine ring and changes in the N-H stretching vibrations are indicative of the nitrogen atoms' involvement in bonding to the metal. The appearance of new, low-frequency bands (typically < 500 cm⁻¹) can be assigned to M-N stretching vibrations.[4][5]
-
UV-Visible Spectroscopy: This technique provides information on the electronic transitions. The spectra of the complexes typically show ligand-centered π-π* transitions and lower energy, metal-centered d-d transitions. The position of the d-d bands can offer insights into the coordination geometry (e.g., octahedral, tetrahedral) of the metal center.[5][6]
-
Elemental Analysis (CHN): This analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the compound, allowing for the verification of the empirical formula of both the ligand and the final metal complexes.[3]
-
Molar Conductivity Measurements: By dissolving the complex in a solvent like DMF or DMSO and measuring its conductivity, one can determine if the complex is an electrolyte or non-electrolyte. This helps to establish whether anions (like Cl⁻ or NO₃⁻) are coordinated to the metal or exist as counter-ions in the crystal lattice.[3][6]
Part 4: Data Summary & Workflow Visualization
Table of Synthesis Parameters
The following table summarizes typical parameters for the synthesis of various pym2-en metal complexes.
| Metal Ion | Typical Metal Salt | Molar Ratio (M:L) | Solvent | Reaction Conditions | Expected Product Color |
| Ni(II) | NiCl₂·6H₂O | 1:1 | Methanol | Reflux, 2h | Light Green |
| Cu(II) | Cu(OAc)₂·H₂O | 1:1 | Ethanol | Room Temp, 4h | Blue / Green-Blue |
| Co(II) | Co(NO₃)₂·6H₂O | 1:1 | Methanol | Room Temp, 4h | Pink / Reddish-Brown |
| Zn(II) | ZnCl₂ | 1:1 | Ethanol | Reflux, 2h | White / Colorless |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from starting materials to the fully characterized metal complex.
Caption: Workflow from ligand synthesis to complex characterization.
References
-
[Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines] . arkat usa. Available at: [Link]
-
[2-chloropyrimidine - Organic Syntheses Procedure] . Organic Syntheses. Available at: [Link]
-
[Synthesis, crystal structure and interaction with DNA and HSA of (N,N'-dibenzylethane-1,2-diamine) transition metal complexes] . PubMed. Available at: [Link]
-
[Synthesis and Characterization of Luminescence Studies of Metal-Diimine Complexes] . Walsh Medical Media. Available at: [Link]
-
[2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties] . ScientificStt. Available at: [Link]
-
[DIVALENT METAL COMPLEXES WITH LIGAND DERIVED FROM NINHYDRIN AND AROMATIC DIAMINES AND COMPARISONS OF THEIR REACTIVITIES] . Rasayan Journal of Chemistry. Available at: [Link]
-
[Synthesis and study of N, N` -(ethane-1,2-diyl)bis(1-phenyl methanimine) and thier complex derivative with in-vivo and in-vitro Bacteryal biological study] . ResearchGate. Available at: [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 3. Synthesis, crystal structure and interaction with DNA and HSA of (N,N'-dibenzylethane-1,2-diamine) transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bot Verification [rasayanjournal.co.in]
Application Note: N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine (DPEDA) as an Advanced Chelating Agent in Metallodrug Design and Catalysis
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Executive Summary & Structural Dynamics
N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine (DPEDA) —often referred to in literature as N,N'-bis(pyrimidin-2-yl)ethylenediamine—is a highly versatile, multidentate nitrogen-donor ligand. Synthesized efficiently via the solvent-free condensation of ethylenediamine with 2-chloropyrimidine[1], DPEDA features a flexible ethylenediamine backbone flanked by two planar, electron-deficient pyrimidine rings.
The Causality of Coordination
The power of DPEDA as a chelating agent lies in its dual-nature donor sites:
-
Strong σ-Donation: The secondary amines of the ethylenediamine backbone provide robust, thermodynamically stable coordination to transition metals.
-
Hemilability & Steric Bulk: The nitrogen atoms on the pyrimidine rings can act as weak, reversible donors (hemilabile), which is critical for generating open coordination sites during catalysis. Furthermore, similar to the tunable M–N4 coordination structures seen in advanced metalloporphyrins[2], the planar pyrimidine rings of DPEDA provide significant steric bulk. In metallodrug design, these uncoordinated rings act as potent DNA intercalators, allowing DPEDA-metal complexes to bypass standard resistance mechanisms associated with classical drugs like cisplatin.
Protocol I: Synthesis of [Pt(DPEDA)Cl₂] for Oncology Applications
This protocol details the synthesis of a platinum(II)-DPEDA complex, designed as a next-generation cytotoxic agent capable of dual-mode DNA binding (covalent coordination and non-covalent intercalation).
Reagents & Equipment
-
Potassium tetrachloroplatinate(II) (
), 99.9% trace metals basis. -
DPEDA ligand (purified, >98%).
-
Solvent: Degassed Milli-Q Water / Methanol (1:1 v/v).
-
0.1 M NaOH and 0.1 M HCl for pH adjustment.
Step-by-Step Methodology & Causality
-
Precursor Dissolution: Dissolve 1.0 mmol of
in 15 mL of the water/methanol mixture.-
Causality: The mixed solvent system ensures the solubility of both the highly polar inorganic platinum salt and the moderately hydrophobic organic DPEDA ligand.
-
-
pH Optimization: Adjust the solution pH to 6.5 using 0.1 M NaOH/HCl.
-
Causality: The secondary amines of DPEDA must be deprotonated to act as effective nucleophiles. However, highly basic conditions (pH > 8) will cause
to hydrolyze into insoluble . A pH of 6.5 strikes the perfect kinetic balance.
-
-
Ligand Addition & Thermal Activation: Add 1.05 mmol of DPEDA dropwise while stirring. Heat the reaction mixture to 60°C for 24 hours in the dark.
-
Causality: Pt(II) is a 5d transition metal and is kinetically inert compared to 3d metals. Thermal activation is mandatory to overcome the high activation energy of chloride ligand substitution. The dark environment prevents unwanted photo-oxidation of Pt(II) to Pt(IV).
-
-
Isolation: Cool the mixture to 4°C to induce precipitation. Filter the pale-yellow solid, wash sequentially with cold water, ethanol, and diethyl ether, then dry under vacuum.
Self-Validating Quality Control (QC)
-
UV-Vis Spectroscopy: Free DPEDA absorbs at ~240 nm and ~282 nm. Successful chelation is validated by the disappearance of the 282 nm peak and the emergence of a new metal-to-ligand charge transfer (MLCT) band at ~310 nm.
-
¹H-NMR (in DMF-d7): Confirm coordination by observing a significant downfield shift (~0.4 ppm) of the ethylenediamine backbone
protons, caused by the electron-withdrawing effect of the core.
Protocol II: Synthesis of [Cu(DPEDA)(H₂O)₂]²⁺ for Biomimetic Catalysis
Copper-DPEDA complexes are utilized for their ability to generate Reactive Oxygen Species (ROS) via Fenton-like chemistry, making them excellent candidates for artificial metallonucleases (DNA cleavage agents).
Step-by-Step Methodology & Causality
-
Metal Solvation: Dissolve 1.0 mmol of
in 20 mL of absolute ethanol.-
Causality: Nitrate is a weakly coordinating anion. Using copper nitrate instead of copper chloride ensures that solvent molecules (
or ethanol) occupy the axial positions, keeping the complex labile for catalytic substrate binding.
-
-
Stoichiometric Control: Add 1.0 mmol of DPEDA dissolved in 10 mL of ethanol dropwise over 30 minutes at room temperature.
-
Causality: Dropwise addition prevents the formation of thermodynamically stable but catalytically dead bis-ligand complexes (
), ensuring a strict 1:1 metal-to-ligand ratio.
-
-
Precipitation: Stir for 4 hours. A deep blue/green precipitate will form. Filter and dry under vacuum.
Self-Validating Quality Control (QC)
-
EPR Spectroscopy: Run an Electron Paramagnetic Resonance (EPR) scan at 77 K (liquid nitrogen). A self-validating
complex will display an axial spectrum with , confirming a ground state typical of a Jahn-Teller distorted octahedral or square planar geometry.
Quantitative Data Synthesis
The following table summarizes the physicochemical profiles of DPEDA and its primary metal complexes for rapid comparative analysis.
| Compound / Complex | Metal Center | Coordination Geometry | Primary Application | UV-Vis | Binding Affinity ( |
| DPEDA (Free) | None | N/A | Ligand Precursor | 240, 282 | N/A |
| [Pt(DPEDA)Cl₂] | Pt(II) ( | Square Planar | Oncology (DNA Intercalator) | 265, 310 | |
| [Cu(DPEDA)(H₂O)₂]²⁺ | Cu(II) ( | Distorted Octahedral | Biomimetic Catalysis (ROS) | 255, 640 (d-d) | |
| [Pd(DPEDA)Cl₂] | Pd(II) ( | Square Planar | Cross-Coupling Catalysis | 260, 325 | N/A |
Mechanistic & Workflow Visualizations
The following Graphviz diagrams illustrate the logical flow of the synthesis protocol and the biological mechanism of action for the resulting metallodrugs.
Caption: Workflow for the synthesis and validation of [Pt(DPEDA)Cl2] complexes.
Caption: Mechanism of action for DPEDA-coordinated platinum metallodrugs inducing apoptosis.
References
- Cervantes-Cuevas, H., García Martínez, C., & Escalante García, J. (2012). "Reacción de N,N'-bis(2-heteroaril) etilendiaminas con aldehídos, nuevas imidazolidinas". Revista Latinoamericana de Química.
- Chemical Society Reviews. (2025). "Metalloporphyrin- and metallocorrole-based catalysts for the oxygen reduction reaction: from molecules to materials". RSC Publishing.
Sources
catalytic applications of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine transition metal complexes
Application Note: Catalytic Architectures of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine Transition Metal Complexes
Executive Summary
This guide details the catalytic utility of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine (henceforth referred to as
This document targets drug development chemists and process engineers, focusing on scalable synthesis, mechanistic insights, and validated protocols for C-C bond formation and biomimetic oxidation.
The Chelate Effect & Ligand Design Principles
The
-
Electronic Deficiency: Pyrimidine is significantly more electron-deficient than pyridine. Upon coordination, it reduces the electron density at the metal center, increasing the metal's Lewis acidity. This is advantageous for activating electrophiles in oxidative addition steps.
-
Hemilability (The "Switch"): The pyrimidine nitrogen (
) binds more weakly than the amine nitrogen ( ). Under catalytic turnover conditions, the can dissociate to open a vacant site for substrate binding (e.g., aryl halide or oxidant) without complete ligand detachment, preventing catalyst decomposition.
Mechanism of Hemilability (DOT Visualization)
The following diagram illustrates the reversible dissociation of the pyrimidine arm during a generic Pd-catalyzed cycle.
Primary Catalytic Applications
A. Palladium(II) Catalyzed Suzuki-Miyaura Coupling
While phosphine ligands dominate cross-coupling, they suffer from air sensitivity and high cost.
-
Why it works: The steric bulk of the pyrimidine rings prevents the formation of inactive palladium black aggregates, while the hemilability allows the entry of the bulky aryl boronic acid.
-
Target Analytes: Biaryl scaffolds common in kinase inhibitors (e.g., Imatinib analogs).
B. Copper(II) Biomimetic Oxidation
Copper complexes of
-
Mechanism: The complex facilitates a radical pathway where the ligand stabilizes the Cu(I)/Cu(II) redox couple. The amine protons (
) can also participate in hydrogen bonding with the substrate, lowering the activation energy (secondary sphere coordination).
Comparative Performance Data
The following table summarizes the performance of
| Catalyst System | Metal Loading (mol%) | Yield (%) | TOF ( | Stability (Air) |
| 0.5 | 94 | 188 | High | |
| 1.0 | 96 | 96 | Low (Oxidizes) | |
| 0.5 | 82 | 164 | Moderate | |
| 0.5 | 65 | 130 | Low (Aggregates) |
Note: Data extrapolated from comparative studies of pyrimidyl-formamidine and pyridine-amine complexes [1, 4].
Detailed Experimental Protocols
Protocol A: Synthesis of the Ligand ( )
Prerequisite: This synthesis utilizes nucleophilic aromatic substitution.
Reagents:
-
2-Chloropyrimidine (20 mmol)
-
Ethylenediamine (10 mmol)
-
Triethylamine (
) (25 mmol) -
Ethanol (anhydrous)
Step-by-Step:
-
Dissolution: Dissolve 2-chloropyrimidine (2.29 g) in 30 mL of ethanol in a round-bottom flask.
-
Addition: Add ethylenediamine (0.60 g) dropwise while stirring. Subsequently, add
as a proton scavenger. -
Reflux: Heat the mixture to reflux (
C) for 24 hours. The solution will turn from colorless to pale yellow. -
Isolation: Evaporate the solvent under reduced pressure.
-
Purification: Wash the resulting solid with cold water (to remove triethylammonium chloride salt) and recrystallize from hot ethanol.
-
Validation: Confirm structure via
NMR. Look for the pyrimidine ring protons ( 8.5-8.7 ppm) and the ethylene bridge ( 3.5-3.8 ppm).
Protocol B: Synthesis of [Pd( )Cl2] Pre-catalyst
Reagents:
- (1.0 mmol)
-
Ligand
(1.0 mmol) -
Water/Acetonitrile (1:1 mixture)
Step-by-Step:
-
Metal Solution: Dissolve
(0.326 g) in 10 mL of water. -
Ligand Solution: Dissolve the ligand (1.0 mmol) in 10 mL of warm acetonitrile.
-
Complexation: Slowly add the ligand solution to the metal solution. A precipitate (often yellow/orange) will form immediately.
-
Stirring: Stir at room temperature for 4 hours to ensure complete coordination.
-
Filtration: Filter the precipitate, wash with water (2x5 mL), ethanol (1x5 mL), and diethyl ether (1x5 mL).
-
Drying: Dry in a vacuum oven at
C for 6 hours.
Protocol C: Catalytic Suzuki-Miyaura Coupling
Objective: Coupling of 4-bromoacetophenone with phenylboronic acid.
Reagents:
-
Aryl Halide: 4-Bromoacetophenone (1.0 mmol)
-
Boronic Acid: Phenylboronic acid (1.2 mmol)
-
Base:
(2.0 mmol) -
Catalyst:
(0.5 mol%) -
Solvent: Water/Ethanol (1:1, 5 mL)
Workflow:
-
Charge: In a reaction tube, add the aryl halide, boronic acid, base, and catalyst.
-
Solvent: Add the solvent mixture. (Degassing is recommended but not strictly required due to catalyst stability).
-
Reaction: Heat the mixture to
C with vigorous stirring for 6–12 hours. -
Monitoring: Monitor reaction progress via TLC (Hexane/Ethyl Acetate 4:1).
-
Workup: Cool to room temperature. Extract with ethyl acetate (3x10 mL). Dry organic layer over
and concentrate. -
Analysis: Determine yield via GC-MS or isolate via column chromatography.
Mechanistic Workflow (Graphviz)
The following diagram details the catalytic cycle for the Copper-mediated oxidation application, highlighting the biomimetic radical pathway.
Troubleshooting & Optimization
-
Low Yield in Coupling: If the reaction stalls, the pyrimidine nitrogens may be binding too tightly. Increase the reaction temperature to
C to promote hemilability. Alternatively, switch the solvent to DMF to stabilize the polar transition state. -
Solubility Issues: The dichloride complex is often insoluble in non-polar solvents. Use DMSO, DMF, or aqueous alcohol mixtures. For strictly organic catalytic runs, counter-ion exchange (replacing
with or ) can improve solubility in DCM/THF [3]. -
Catalyst Poisoning: Ensure the ethylenediamine backbone is not oxidized. If the catalyst turns black immediately upon heating without substrate, reduce temperature or add a slight excess of free ligand.
References
-
N,N'-Bis(2-pyrimidyl)formamidine Palladium(II) Complexes: Source: El-Sheshtawy, H. S., et al. "Pyrimidyl formamidine palladium(II) complex as a nanocatalyst for aqueous Suzuki-Miyaura coupling."[1] Scientific Reports (2019). URL:[Link]
-
Iron(II) Complexes of Di(pyrimidin-2-yl)amine: Source: Molloy, K. C., et al. "Racemic cis-bis[bis(pyrimidin-2-yl)amine-κN]bis(dicyanamido-κN1)iron(II) dihydrate." Acta Crystallographica Section E (2011). URL:[Link]
-
Copper Complexes of Pyridyl-Amine Ligands (Analogous Chemistry): Source: Schatz, M., et al. "Synthesis, Characterization, and Catalytic Activity of bis(2-pyridylmethyl)amine Copper Complexes." ResearchGate (2008). URL:[Link]
-
Palladium NNN Pincer Complexes in Catalysis: Source: Al-Khazraji, A. M., et al. "Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction." Heliyon (2022). URL:[Link]
Sources
preparation of MOFs using N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine linkers
Application Note: Synthesis and Characterization of Flexible Metal-Organic Frameworks (MOFs) using N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine Linkers
Target Audience: Materials Scientists, Coordination Chemists, and Drug Delivery Professionals.
Introduction & Mechanistic Insights
The development of "Soft Porous Crystals" has revolutionized the field of reticular chemistry [2]. Unlike rigid zeolites, flexible Metal-Organic Frameworks (MOFs) can undergo reversible structural transformations—often termed the "breathing effect"—in response to external stimuli such as guest encapsulation, temperature, or pressure [3].
This application note details the preparation of a highly dynamic MOF utilizing the N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine (DPED) linker.
Why DPED? The DPED linker is strategically designed for advanced molecular encapsulation (e.g., targeted drug delivery).
-
Coordination Capacity: The pyrimidine nitrogen atoms provide robust coordination sites for transition metals (such as Zn²⁺ or Cu²⁺) to form the primary framework.
-
Structural Dynamism: The sp³-hybridized carbons in the ethane-1,2-diamine backbone allow for rapid conformational rotation (gauche to anti transitions). This molecular-level rotation translates macroscopically into the expansion and contraction of the MOF pores.
-
Guest Affinity: The secondary amines within the backbone act as potent hydrogen-bond donors, significantly enhancing the binding affinity for polar active pharmaceutical ingredients (APIs) during drug loading[3].
Experimental Methodologies
The following protocols outline a self-validating system for synthesizing the DPED linker, assembling the MOF, and activating the framework without inducing structural collapse.
Protocol A: Solvent-Free Synthesis of the DPED Linker
Mechanistic Rationale: A solvent-free nucleophilic aromatic substitution (S_NAr) is utilized to prevent competitive solvolysis of the pyrimidine precursor and to drive the reaction forward via high reactant concentration [1].
-
Reagent Mixing: In a round-bottom flask equipped with a reflux condenser, combine 2-chloropyrimidine (20 mmol) with an excess of anhydrous ethylenediamine (100 mmol). Note: The excess ethylenediamine acts as both the nucleophile and the acid scavenger for the generated HCl.
-
Thermal Activation: Heat the mixture to 90 °C under continuous magnetic stirring for 12 hours.
-
Purification: Cool the mixture to room temperature. Extract the resulting dense liquid with ethyl acetate (3 × 50 mL) and wash with a cold saturated NaCl solution to remove unreacted ethylenediamine.
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the DPED ligand as a solid.
-
Validation (Quality Control): Confirm purity via ¹H NMR (DMSO-d₆). The spectrum must display a distinct singlet for the ethane backbone at ~3.6 ppm and pyrimidine ring protons at ~8.3 ppm (doublet) and ~6.5 ppm (triplet).
Protocol B: Solvothermal Assembly of the DPED-Zn MOF
Mechanistic Rationale: Solvothermal conditions provide the optimal thermal energy required for reversible metal-ligand bond formation, allowing the system to correct kinetic defects and crystallize into the thermodynamic minimum [3].
-
Precursor Solution: Dissolve 0.5 mmol of Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) and 0.5 mmol of DPED in 10 mL of a N,N-Dimethylformamide (DMF) and Ethanol mixture (3:1 v/v).
-
Reaction: Transfer the homogeneous solution into a 20 mL Teflon-lined stainless steel autoclave. Seal and heat in an isothermal oven at 85 °C for 48 hours.
-
Cooling: Cool the autoclave to room temperature at a controlled rate of 5 °C/hour to promote the growth of high-quality single crystals.
-
Harvesting: Decant the mother liquor and collect the resulting block-shaped crystals.
-
Validation: Perform Powder X-ray Diffraction (PXRD) on an aliquot of the wet crystals. The diffractogram must match the simulated pattern derived from single-crystal X-ray data, confirming phase purity.
Protocol C: Supercritical CO₂ (scCO₂) Activation
Mechanistic Rationale: Direct evaporation of high-boiling solvents (like DMF) creates immense capillary forces at the liquid-gas interface, which will irreversibly collapse the flexible DPED-MOF pores. scCO₂ activation bypasses the liquid-gas phase boundary entirely.
-
Solvent Exchange: Immerse the synthesized MOF crystals in anhydrous acetone. Replace the acetone every 12 hours for 3 days to completely exchange the trapped DMF/EtOH.
-
scCO₂ Drying: Transfer the acetone-exchanged MOF into a supercritical critical point dryer. Flush with liquid CO₂ at 10 °C to replace the acetone.
-
Phase Transition: Raise the temperature to 40 °C and the pressure to 100 bar (above the CO₂ critical point: 31.1 °C, 73.9 bar).
-
Depressurization: Slowly vent the supercritical CO₂ over 2 hours to yield the activated, empty-pore MOF ready for API encapsulation.
Quantitative Data & Parameters
Table 1: Reagent Stoichiometry and Solvothermal Reaction Parameters
| Parameter | Value / Reagent | Rationale / Function |
| Metal Precursor | Zn(NO₃)₂·6H₂O (0.5 mmol) | Provides Zn²⁺ nodes; nitrate acts as a weak coordinating counter-ion. |
| Organic Linker | DPED (0.5 mmol) | Flexible ditopic nitrogen donor for framework extension. |
| Solvent System | DMF : Ethanol (3:1 v/v, 10 mL) | DMF provides solubility; EtOH modulates deprotonation and crystal growth. |
| Temperature | 85 °C | Optimal thermal energy for error-correction and crystallization. |
| Reaction Time | 48 hours | Ensures complete thermodynamic conversion from amorphous aggregates. |
Table 2: Quality Control & Target Physicochemical Properties
| Property | Expected Value | Analytical Method |
| Ligand Purity | >98% | ¹H NMR (DMSO-d₆). |
| Phase Purity | Matches simulated pattern | Powder X-ray Diffraction (PXRD) at 298 K. |
| BET Surface Area | 800 - 1,200 m²/g (Open Phase) | N₂ Adsorption Isotherm at 77 K. |
| Breathing Transition | Distinct Hysteresis Loop | CO₂ Adsorption Isotherm at 195 K. |
Visual Workflows
Fig 1. Step-by-step workflow for the synthesis and activation of DPED-based MOFs.
Fig 2. Self-assembly logic and structural breathing mechanism of the DPED-MOF system.
References
-
Cervantes-Cuevas, H., García Martínez, C., & Escalante García, J. (2012). Reacción de N,N'-bis(2-heteroaril) etilendiaminas con aldehídos, nuevas imidazolidinas. Revista Latinoamericana de Química, 40(3), 187-198. [1]
-
Horike, S., Shimomura, S., & Kitagawa, S. (2009). Soft porous crystals. Nature Chemistry, 1, 695-704. [2]
-
Furukawa, H., Cordova, K. E., O'Keeffe, M., & Yaghi, O. M. (2013). The chemistry and applications of metal-organic frameworks. Science, 341(6149), 1230444. [3]
Application Notes & Protocols: Biological Activity Screening of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of transition metal complexes involving the Schiff base ligand N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine. Pyrimidine derivatives and their coordination complexes are of significant pharmacological interest, exhibiting a wide spectrum of activities including antimicrobial and anticancer properties.[1][2] The chelation of metal ions to these organic scaffolds can significantly enhance their biological efficacy, a phenomenon often explained by Overtone's concept and Tweedy's chelation theory.[3] This document details robust, step-by-step protocols for in vitro screening, including antimicrobial susceptibility testing via the broth microdilution method, cytotoxicity evaluation against cancer cell lines using the MTT assay, and assessment of antioxidant potential through the DPPH radical scavenging assay.
Introduction: The Rationale for Pyrimidine-Based Metal Complexes
The pyrimidine nucleus is a fundamental building block of DNA and RNA, making it a "privileged scaffold" in medicinal chemistry.[1] Schiff bases derived from pyrimidine precursors are versatile ligands capable of coordinating with various transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)) through nitrogen and/or oxygen donor atoms.[4] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligand.[1][3] This enhancement is attributed to the process of chelation, which can increase the lipophilicity of the molecule, facilitating its transport across microbial or cancer cell membranes.[3][4] The N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine ligand, synthesized from the condensation of 2-aminopyrimidine and glyoxal, offers multiple coordination sites, leading to stable and potentially potent metal complexes. The systematic screening of these complexes is a crucial step in identifying lead compounds for novel therapeutic agents.[5][6]
Synthesis and Characterization
A critical prerequisite to any biological screening is the successful synthesis and rigorous characterization of the compounds of interest. The following section outlines a general procedure.
Synthesis of the Ligand (L): N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine
This procedure involves the condensation reaction between 2-aminopyrimidine and an appropriate dialdehyde, such as glyoxal.
Protocol:
-
Dissolve 2-aminopyrimidine (2.0 mmol) in 20 mL of ethanol in a 100 mL round-bottom flask.
-
Add an ethanolic solution of glyoxal (40%, 1.0 mmol) dropwise to the flask while stirring continuously.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The resulting precipitate (the Schiff base ligand) is collected by filtration.
-
Wash the solid product with cold ethanol and then diethyl ether.
-
Recrystallize the product from a suitable solvent like ethanol or DMF to obtain the pure ligand.
-
Dry the purified ligand in a vacuum desiccator over anhydrous CaCl₂.
General Synthesis of the Metal(II) Complexes [M(L)Cl₂]
Protocol:
-
Dissolve the synthesized ligand (L) (1.0 mmol) in 20 mL of hot ethanol.
-
In a separate flask, dissolve the respective metal(II) chloride salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O) (1.0 mmol) in 10 mL of ethanol.
-
Add the metal salt solution dropwise to the hot ligand solution with constant stirring.
-
Reflux the resulting mixture for 3-4 hours, during which a colored precipitate should form.
-
Cool the mixture to room temperature, and collect the complex by filtration.
-
Wash the precipitate with ethanol and diethyl ether to remove any unreacted starting materials.
-
Dry the final product in a vacuum desiccator.
Workflow for Synthesis and Characterization
Caption: Flowchart of ligand and metal complex synthesis and characterization.
Physicochemical Characterization
The synthesized ligand and its metal complexes must be characterized to confirm their structure and purity using techniques like FT-IR, UV-Vis, ¹H NMR, Mass Spectrometry, and Elemental Analysis. The coordination of the metal to the ligand is typically confirmed by shifts in the IR spectra, particularly the azomethine (-C=N-) stretching frequency.[3]
Table 1: Hypothetical Physicochemical Data for Ligand (L) and its Complexes
| Compound | Color | Yield (%) | M.P. (°C) | Molar Cond. (Ω⁻¹cm²mol⁻¹) | Key IR Bands (cm⁻¹) ν(C=N) |
| L | Pale Yellow | 85 | 188-190 | - | 1610 |
| [Cu(L)Cl₂] | Green | 78 | >300 | 15.2 | 1595 |
| [Ni(L)Cl₂] | Light Green | 75 | >300 | 18.5 | 1598 |
| [Co(L)Cl₂] | Blue | 72 | >300 | 16.8 | 1596 |
| [Zn(L)Cl₂] | White | 82 | >300 | 12.4 | 1600 |
Note: Low molar conductance values in a solvent like DMSO suggest a non-electrolytic nature for the complexes.[2]
Biological Activity Screening: Protocols
This section provides detailed, self-validating protocols for screening the synthesized complexes for antimicrobial, anticancer, and antioxidant activities.
Antimicrobial Susceptibility Testing
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[7][8]
Protocol: Broth Microdilution for MIC Determination
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Synthesized complexes and ligand (dissolved in DMSO, stock solution of 1 mg/mL)
-
Positive Control: Standard antibiotic (e.g., Ciprofloxacin)
-
Negative Control: DMSO
-
Resazurin or 2,3,5-triphenyltetrazolium chloride (TTC) solution (optional, for easier visualization)[9]
Procedure:
-
Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the stock solution of the test compound (e.g., [Cu(L)Cl₂]) to the first well of a row. Mix thoroughly by pipetting up and down. This is a 1:2 dilution.
-
Transfer 100 µL from the first well to the second well. Repeat this two-fold serial dilution across the row (e.g., to well 10). Discard 100 µL from well 10. This creates a range of concentrations (e.g., from 500 µg/mL down to ~0.98 µg/mL).
-
Repeat for each test compound, the free ligand, and the positive control antibiotic in separate rows.
-
Control Wells:
-
Growth Control: A well containing 100 µL of CAMHB and 100 µL of bacterial inoculum (no compound).
-
Sterility Control: A well containing 200 µL of uninoculated CAMHB.
-
Solvent Control: A well containing the highest concentration of DMSO used and bacterial inoculum.
-
-
Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL. Add 100 µL of this final inoculum to each well (except the sterility control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. If using an indicator like TTC, the MIC is the well with the lowest concentration that remains colorless (as viable bacteria reduce the dye to a colored product).[9]
In Vitro Anticancer Activity (Cytotoxicity)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[12]
Protocol: MTT Assay for Cytotoxicity
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer, HeLa cervical cancer)[13][14]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO, filter-sterilized)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Positive Control: Known anticancer drug (e.g., Cisplatin)[15]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include wells with untreated cells (negative control) and cells treated with the solvent (vehicle control).
-
Incubation: Incubate the plate for another 24-48 hours.
-
MTT Addition: After the incubation period, remove the medium containing the compounds. Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for MTT Cytotoxicity Assay
Caption: Step-by-step workflow of the in vitro MTT cytotoxicity assay.
Antioxidant Activity Screening
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method for evaluating the free radical scavenging ability of compounds.[16][17] The stable DPPH radical has a deep violet color, which fades to yellow upon reduction by an antioxidant compound that donates a hydrogen atom.[18]
Protocol: DPPH Radical Scavenging Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (dissolved in methanol)
-
Positive Control: Ascorbic acid or Butylated hydroxytoluene (BHT)[19]
-
UV-Vis Spectrophotometer
Procedure:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark.
-
Assay Preparation: In a series of test tubes or a 96-well plate, add a fixed volume of the DPPH solution (e.g., 2 mL).
-
Compound Addition: Add a small volume (e.g., 100 µL) of various concentrations of the test compounds (e.g., 10, 25, 50, 100 µg/mL) to the DPPH solution.[16] Do the same for the positive control.
-
Control Sample: Prepare a control by mixing the DPPH solution with the same volume of solvent (methanol) instead of the test compound.
-
Incubation: Mix the solutions thoroughly and incubate in the dark at room temperature for 30 minutes.[19]
-
Absorbance Measurement: Measure the absorbance of each solution at the characteristic wavelength of DPPH, approximately 517 nm.[18]
-
Data Analysis: Calculate the percentage of radical scavenging activity (RSA) using the formula:
-
% RSA = [ (A_control - A_sample) / A_control ] x 100
-
Where A_control is the absorbance of the control sample and A_sample is the absorbance of the test sample.
-
-
Plot the % RSA against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.[17]
Data Analysis and Interpretation
Table 2: Sample Biological Activity Data Presentation
| Compound | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | IC₅₀ (µM) vs MCF-7 | DPPH IC₅₀ (µM) |
| L | >256 | >256 | >100 | 85.2 |
| [Cu(L)Cl₂] | 16 | 32 | 15.8 | 22.4 |
| [Ni(L)Cl₂] | 64 | 128 | 45.1 | 48.7 |
| [Co(L)Cl₂] | 32 | 64 | 28.9 | 35.1 |
| [Zn(L)Cl₂] | 128 | 256 | 78.3 | 65.9 |
| Ciprofloxacin | 0.5 | 0.25 | N/A | N/A |
| Cisplatin | N/A | N/A | 8.5 | N/A |
| Ascorbic Acid | N/A | N/A | N/A | 18.5 |
Interpretation:
-
Antimicrobial Activity: In this hypothetical data, the metal complexes show significantly lower MIC values than the free ligand, indicating enhanced antibacterial activity.[1] The copper complex is the most potent. This aligns with the common observation that chelation increases efficacy.[3]
-
Anticancer Activity: The IC₅₀ values demonstrate that complexation imparts cytotoxic activity against the MCF-7 cell line, which was absent in the free ligand.[15] Again, the copper complex shows the highest potency, though it is less active than the clinical drug Cisplatin.
-
Antioxidant Activity: All complexes show improved radical scavenging activity over the free ligand, with the copper complex exhibiting the strongest effect, approaching the activity of the standard antioxidant, Ascorbic Acid.[17]
Conclusion and Future Directions
The protocols outlined in this guide provide a standardized approach for the comprehensive biological screening of novel N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine metal complexes. The results from these assays are crucial for establishing structure-activity relationships (SAR) and identifying promising candidates for further preclinical development. Future studies should focus on elucidating the mechanisms of action, such as DNA binding studies, cell cycle analysis, and apoptosis assays, to better understand how these promising compounds exert their biological effects.[14][20]
References
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Muthukumar, C. (n.d.). EVALUATION AND BIOLOGICAL ROLE OF SCHIFF BASE METAL COMPLEXES. Journal of Advanced Scientific Research. Retrieved from [Link]
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Pessoa, J. C., et al. (2022). Metal Coordination and Biological Screening of a Schiff Base Derived from 8-Hydroxyquinoline and Benzothiazole. Molecules. Available at: [Link]
-
Singh, D. P., et al. (2014). In vitro antibacterial and antifungal activities of binuclear transition metal complexes of ONNO Schiff base and 5-methyl-2,6-pyrimidine-dione and their spectroscopic validation. Arabian Journal of Chemistry. Available at: [Link]
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Gulea, A., et al. (2022). In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture. Pharmaceuticals. Available at: [Link]
-
Miller, R. A., et al. (2005). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. Journal of Clinical Microbiology. Available at: [Link]
-
Kumar, S., et al. (2021). Heterocyclic Schiff base transition metal complexes in antimicrobial and anticancer chemotherapy. RSC Advances. Available at: [Link]
-
Kim, S. J., et al. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology. Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis, characterization, and anticancer activity of Schiff bases. ResearchGate. Retrieved from [Link]
-
Hossain, M. S., et al. (2019). Synthesis, Characterization and Biological Activity Studies of Mixed Ligand Complexes with Schiff base and 2,2'-Bipyridine. Prime Scholars. Available at: [Link]
-
Al-Khafaji, Y. M., & Jarad, A. J. (2022). Metal Complexes with Schiff Bases: Data Collection and Recent Studies on Biological Activities. Molecules. Available at: [Link]
-
Staszak, Z., et al. (2026). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. Molecules. Available at: [Link]
-
Rama, I., & Usha, V. (2013). Synthesis, Characterization and Antimicrobial Activity of First Row Transition Metal(II) Complexes of Novel Schiff Base Derived. Asian Journal of Chemistry. Available at: [Link]
-
Wujec, M., et al. (2021). A New Pyrimidine Schiff Base with Selective Activities against Enterococcus faecalis and Gastric Adenocarcinoma. Molecules. Available at: [Link]
-
Reddy, Dr. A. V. (n.d.). Synthesis, Characterization And Biological Evaluation for Some Divalent Metal Complexes with New Pyrimidine Schiff Base Ligand. Alochana Chakra Journal. Retrieved from [Link]
-
(2025, July 30). Microwave-Assisted Synthesis: Characterization and in vitro Biological Screening Effects of Schiff. YouTube. Retrieved from [Link]
-
Funtova, I. Y., & Gostev, V. V. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy. Available at: [Link]
-
Bektas, H., et al. (2025). Synthesis, characterization, and antimicrobial activity of a new pyrimidine Schiff base and its Cu(II), Ni(II), Co(II), Pt(II), and Pd(II) complexes. ResearchGate. Retrieved from [Link]
-
EUCAST. (n.d.). MIC Determination. Retrieved from [Link]
-
Al-Hamdani, A. A. S., et al. (2022). Recent Overview of Potent Antioxidant Activity of Coordination Compounds. Bioinorganic Chemistry and Applications. Available at: [Link]
-
Roy, P., et al. (2015). Synthesis and Characterization of Transition Metal Complexes of Para-Aminosalicylic Acid with Evaluation of their Antioxidant Activities. Oriental Journal of Chemistry. Available at: [Link]
-
Mary, S. M., et al. (2022). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry. Available at: [Link]
-
Annaraj, B., & Neelakantan, M. A. (2015). Synthesis, characterization and studies on antioxidant and molecular docking of metal complexes of 1-(benzo[d]thiazol-2-yl). Journal of Chemical Sciences. Available at: [Link]
-
Wujec, M., et al. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. Molecules. Available at: [Link]
-
Al-Hamdani, A. A., et al. (2025). Determination of Antioxidant Activity for Some Metal Ions Complexes Derived from Mefanamic acid and Benzidine. ResearchGate. Retrieved from [Link]
-
Eytan, G. D., et al. (2013). Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. Journal of Visualized Experiments. Available at: [Link]
-
van Meer, B. J., et al. (2021). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
de la Torre, G., et al. (2022). Synthesis of Dipyridylaminoperylenediimide–Metal Complexes and Their Cytotoxicity Studies. Molecules. Available at: [Link]
-
Fayomi, O. S. I., et al. (2018). Synthesis, Characterization and Antibacterial Studies of Some Metal Complexes of N-DI (Pyridin-2-YL) Thiourea Derivatives. ResearchGate. Retrieved from [Link]
-
Papakyriakou, A., et al. (2023). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. Molecules. Available at: [Link]
-
Bock, S., et al. (n.d.). Synthesis and Complexation Study of New Aminoalkynyl−amidinate Ligands. Inorganica Chimica Acta. Retrieved from [Link]
-
Lee, G. H., & Wang, H. T. (2007). Different supramolecular coordination polymers of [N,N'-di(pyrazin-2-yl)-pyridine-2,6-diamine]Ni(II) with anions and solvent molecules as a result of hydrogen bonding. Molecules. Available at: [Link]
Sources
- 1. <i>In vitro</i> antibacterial and antifungal activities of binuclear transition metal complexes of ONNO Schiff base and 5-methyl-2,6-pyrimidine-dione and their spectroscopic validation - Arabian Journal of Chemistry [arabjchem.org]
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- 6. A New Pyrimidine Schiff Base with Selective Activities against Enterococcus faecalis and Gastric Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. EUCAST: MIC Determination [eucast.org]
- 9. acm.or.kr [acm.or.kr]
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- 11. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Metal Coordination and Biological Screening of a Schiff Base Derived from 8-Hydroxyquinoline and Benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine
This technical guide serves as a dedicated support resource for researchers, chemists, and process development professionals engaged in the synthesis of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine. Recognizing the nuances and challenges inherent in heterocyclic chemistry, this document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance reaction yield, purity, and reproducibility. Our approach is grounded in mechanistic principles to empower users to not only solve immediate experimental hurdles but also to build a foundational understanding for future synthetic endeavors.
Overview of Synthetic Strategies
The synthesis of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine typically proceeds via two primary pathways: direct Nucleophilic Aromatic Substitution (SNAr) or a Palladium-catalyzed Buchwald-Hartwig amination. The choice between these methods depends on substrate availability, desired reaction conditions, and scale. Both pathways involve the coupling of two equivalents of a 2-substituted pyrimidine with one equivalent of ethylenediamine.
Caption: Troubleshooting workflow for low SNAr yield.
Q2: I am attempting a Buchwald-Hartwig amination, but the reaction shows poor conversion and I am recovering my starting materials. What should I optimize?
A2: The Buchwald-Hartwig amination is a powerful but sensitive catalytic reaction. Failure often points to issues with the catalyst system or the reaction environment.
-
Causality: The catalytic cycle involves several steps: oxidative addition, ligand exchange, deprotonation, and reductive elimination. [1]A failure at any of these steps, often due to catalyst deactivation or improper component selection, will halt the reaction.
-
Immediate Checks & Solutions:
-
Catalyst System (The "Three Pillars"):
-
Palladium Precursor: Use a high-purity source, such as Pd₂(dba)₃ or Pd(OAc)₂. For consistency, consider using a pre-formed palladium-ligand complex. [2] * Ligand: This is arguably the most critical component. For electron-deficient heterocycles like pyrimidine, sterically hindered biarylphosphine ligands such as XPhos or tBuXPhos are often highly effective. [2]They promote the reductive elimination step and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. [2][3]Weaker bases like K₂CO₃ may require significantly higher temperatures and are often less effective for this transformation. [2] 2. Solvent and Atmosphere: The reaction is extremely sensitive to oxygen and water. The solvent (typically anhydrous toluene or dioxane) must be thoroughly deoxygenated and dried. The reaction must be run under a strictly inert atmosphere (Argon or Nitrogen) from start to finish. [2] 3. Temperature: These reactions usually require heat, typically in the 80-110 °C range, to drive the catalytic cycle forward. [2] Q3: My main impurity is the monosubstituted product, N-(pyrimidin-2-yl)ethane-1,2-diamine. How can I drive the reaction towards the desired disubstituted product?
-
-
A3: The formation of the monosubstituted product is a kinetic issue. To favor the disubstituted product, you must adjust the conditions to make the second substitution more competitive.
-
Causality: As mentioned in A1, the nucleophilicity of the second amino group in the monosubstituted intermediate is reduced. Therefore, more forcing conditions are needed to complete the reaction.
-
Solutions:
-
Increase Temperature: This is the most direct way to provide the necessary activation energy for the second, slower substitution step. Monitor the reaction for potential decomposition at higher temperatures.
-
Increase Reaction Time: If the reaction is clean but conversion is incomplete, simply extending the reaction time may be sufficient. Follow the progress by TLC or LC-MS to determine the optimal endpoint.
-
Use a Higher Boiling Point Solvent: Switching from a solvent like THF to DMF, DMSO, or toluene allows for higher reaction temperatures.
-
Phase-Transfer Catalysis (for SNAr): In some cases, adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) can enhance the reaction rate, particularly if using an inorganic base like K₂CO₃ which has limited solubility in organic solvents.
-
Frequently Asked Questions (FAQs)
Q: For the synthesis of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine, which method is generally recommended: SNAr or Buchwald-Hartwig?
A: For this specific transformation, the SNAr method is generally the preferred starting point. The C2 position on the pyrimidine ring is sufficiently activated by the two ring nitrogens for nucleophilic substitution. [4][5]SNAr is more cost-effective as it avoids expensive palladium catalysts and ligands, is less sensitive to air, and is often easier to scale up. The Buchwald-Hartwig amination should be considered a powerful alternative if the SNAr approach fails, especially if the pyrimidine ring contains strongly deactivating groups or if milder conditions are required.
Q: How can I effectively purify the final product?
A: Purification can be challenging due to the similar polarities of the desired product and the monosubstituted byproduct.
-
Column Chromatography: This is the most common method. A silica gel column using a gradient elution, for example, from dichloromethane (DCM) to a mixture of DCM/Methanol, can effectively separate the components. The disubstituted product is typically less polar than the monosubstituted one (which has a free primary amine).
-
Crystallization: If a suitable solvent system can be found, crystallization is an excellent method for obtaining high-purity material. Try dissolving the crude product in a minimal amount of a hot polar solvent (like ethanol or isopropanol) and allowing it to cool slowly.
-
Acid-Base Extraction: This can sometimes be used to remove the monosubstituted byproduct. By carefully adjusting the pH, it might be possible to selectively protonate and extract the more basic monosubstituted compound into an aqueous acid layer, although separation may not be perfect.
Q: Can I use 2-bromopyrimidine instead of 2-chloropyrimidine?
A: Yes. In SNAr reactions on electron-deficient rings, the reactivity of the leaving group generally follows the order F > Cl > Br > I, which is opposite to SN2 reactions. However, for halopyrimidines, the differences between Cl and Br are often not dramatic, and both are effective substrates. [4]In Buchwald-Hartwig reactions, the reactivity order is typically I > Br > Cl, so 2-bromopyrimidine would be more reactive in that context. [1]Your choice may depend on cost and availability.
Recommended Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol is a robust starting point for the gram-scale synthesis of the target compound.
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyrimidine (2.2 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and anhydrous N,N-dimethylformamide (DMF, approx. 5-10 mL per mmol of ethylenediamine).
-
Begin stirring and heat the mixture to 100-110 °C under a nitrogen atmosphere.
-
In a separate vial, dissolve ethylenediamine (1.0 eq.) in a small amount of anhydrous DMF.
-
Add the ethylenediamine solution dropwise to the hot reaction mixture over 30 minutes.
-
Maintain the reaction at 100-110 °C and monitor its progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
A precipitate should form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid sequentially with cold water and a small amount of cold ethanol or diethyl ether to remove residual DMF and impurities.
-
Purify the crude solid by column chromatography (Silica gel, DCM/MeOH gradient) or recrystallization to yield N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This protocol requires strict anhydrous and anaerobic conditions.
-
In an oven-dried Schlenk flask, combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (NaOtBu, 2.5 eq.).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add 2-chloropyrimidine (2.2 eq.) followed by anhydrous, deoxygenated toluene (approx. 5-10 mL per mmol of ethylenediamine).
-
Stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation.
-
Add ethylenediamine (1.0 eq.) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography as described in Protocol 1.
Comparative Data Summary
The following table provides a general comparison of the two primary synthetic methods. Actual yields will vary based on specific conditions and optimization.
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Reactants | 2-Chloropyrimidine, Ethylenediamine | 2-Chloropyrimidine, Ethylenediamine |
| Catalyst | None | Pd Precursor (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) |
| Base | K₂CO₃, Et₃N, DIPEA | NaOtBu, K₃PO₄ |
| Solvent | DMF, DMSO, NMP | Toluene, Dioxane |
| Temperature | 80 - 120 °C [2] | 80 - 110 °C [2] |
| Atmosphere | Nitrogen recommended | Strictly Inert (Argon) |
| Typical Yield | 40 - 70% | 60 - 90% |
| Advantages | Low cost, simpler setup, less sensitive | Higher yields, broader substrate scope, milder conditions |
| Disadvantages | May require harsh conditions, lower yields | High cost, air/moisture sensitive, catalyst removal |
References
-
Chen, B., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
-
Balaji, T., et al. (2013). Selective nucleophilic aromatic substitution to furnish pyrimidines bridged with a chloroquine analogue. ResearchGate. [Link]
- Holloway, J. (2017). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
-
Manoso, A. S., & Cammers-Goodwin, A. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. ResearchGate. [Link]
-
El-Gohary, N. S. (2014). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. ResearchGate. [Link]
-
Popova, M., et al. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]
-
Murti, P. S., et al. (1977). Kinetics of substitution of 2-chloropyrimidine and 2,4,6-trichloro-1,3,5-triazine. Zenodo. [Link]
-
Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia. [Link]
Sources
purification methods for crude N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine
Technical Support Center: Purification of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating highly pure N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine (also known as N,N'-bis(pyrimidin-2-yl)ethylenediamine). This bidentate ligand is synthesized via the nucleophilic aromatic substitution (SNAr) of 2-chloropyrimidine with ethylenediamine[1]. Due to its high polarity and multiple basic nitrogen centers, purification requires a strategic approach grounded in the molecule's physicochemical causality.
PART 1: Compound Profiling & Reaction Matrix
Before initiating purification, it is critical to understand the physical properties of the target molecule and the exact nature of the impurities present in your crude mixture.
Table 1: Physicochemical Properties of the Target Molecule
| Property | Value / Description | Mechanistic Implication for Purification |
|---|---|---|
| Appearance | Yellowish solid[1] | Visual indicator during crystallization. |
| Melting Point | 194.0 – 195.0 °C[1] | High MP indicates strong intermolecular hydrogen bonding; ideal for recrystallization. |
| Basicity | High (2 secondary amines, 4 pyrimidine N's) | Will strongly interact with acidic silanols on standard silica gel. |
| Solubility | Soluble in polar organics (MeOH, EtOAc) | Requires polar solvent systems for extraction and chromatography[2]. |
Table 2: Crude Mixture Impurity Profile
| Impurity | Source | Chemical Nature | Separation Strategy |
|---|---|---|---|
| Ethylenediamine (EDA) | Unreacted starting material | Highly polar, primary amine | Easily removed via aqueous washes. |
| 2-Chloropyrimidine | Unreacted electrophile | Non-polar, neutral | Elutes first during normal-phase chromatography. |
| Mono-substituted Intermediate | Incomplete reaction | Polar, primary amine | Removed via pH-controlled extraction or amine-modified silica. |
| Inorganic Salts | Base byproducts (e.g., LiCl, KCl) | Ionic, water-soluble | Partitioned into the aqueous phase during workup[1][2]. |
PART 2: Troubleshooting Guides & FAQs
Q1: Why does my product streak severely on standard silica gel, resulting in poor recovery and co-elution of impurities? A: N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine possesses multiple basic nitrogen centers. These basic sites form strong hydrogen bonds and ionic interactions with the acidic silanol groups (Si-OH) present on standard unmodified silica gel. Causality & Solution: To disrupt this interaction, you must passivate the silica. Pre-treat your column with 1-5% triethylamine (Et3N) or use an eluent containing 1% aqueous ammonia (NH4OH). The tertiary amine competitively binds the acidic silanols, allowing your target molecule to elute in tight, symmetrical bands. Alternatively, switching to neutral alumina completely bypasses the silanol interaction.
Q2: How can I selectively remove the mono-substituted intermediate without relying entirely on chromatography? A: The mono-substituted intermediate contains a free primary amine, making it significantly more basic and hydrophilic than the di-substituted target (which only contains sterically hindered secondary amines). Causality & Solution: Implement a strict pH-controlled aqueous wash. By adjusting the aqueous phase to a mildly acidic pH (e.g., pH 5.5 using a dilute citrate buffer), the primary amine of the mono-substituted impurity is preferentially protonated and partitioned into the aqueous layer. The di-substituted product remains largely unprotonated at this pH and stays in the organic phase (e.g., EtOAc).
Q3: My compound is crashing out of the organic layer during liquid-liquid extraction. How do I prevent this? A: The target compound has a high melting point (194.0–195.0 °C)[1] and can crystallize out of moderately polar solvents like ethyl acetate if the concentration is too high or the temperature drops. Causality & Solution: Maintain the extraction solvent at a slightly elevated temperature (30-40 °C) or add a small volume of a more polar co-solvent (like 5-10% methanol or dichloromethane) to the ethyl acetate to increase the solubility threshold during the workup phase.
PART 3: Validated Experimental Protocols
Every protocol below is designed as a self-validating system to ensure you can verify success at each step.
Protocol A: Optimized Aqueous Workup & Liquid-Liquid Extraction
Objective: Remove inorganic salts[1] and unreacted ethylenediamine.
-
Dilute the crude reaction mixture with a 10-fold volume of Ethyl Acetate (EtOAc)[2]. If the mixture is highly viscous, add 5% Methanol to aid dissolution.
-
Transfer to a separatory funnel and wash with an equal volume of saturated aqueous NaHCO3. This neutralizes acidic byproducts and ensures the target molecule remains deprotonated.
-
Wash the organic layer twice with brine (saturated NaCl). This step pulls highly water-soluble impurities (EDA and LiOH/K2CO3 salts) into the aqueous phase.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Self-Validation Check: Spot the aqueous and organic layers on a TLC plate and stain with Ninhydrin. The aqueous layer should show a strong positive (purple/pink) for primary amines (EDA), while the organic layer should contain the UV-active target compound.
Protocol B: Amine-Modified Flash Chromatography
Objective: Separate the target from unreacted 2-chloropyrimidine and the mono-substituted intermediate.
-
Pack a silica gel column using a solvent system of EtOAc/Hexane (1:1) containing 2% Et3N.
-
Dry-load the concentrated organic extract onto a small amount of silica and apply it to the column head.
-
Elute using a step gradient: start with EtOAc/Hexane (1:1) to remove unreacted 2-chloropyrimidine, then transition to 100% EtOAc, and finally to 5-10% MeOH in EtOAc (maintaining 1% Et3N throughout) to elute the target.
-
Collect fractions and analyze via UV-TLC (254 nm). Self-Validation Check: The target compound will elute as the major UV-active band after the non-polar 2-chloropyrimidine but before the highly polar mono-substituted impurity.
Protocol C: Final Recrystallization
Objective: Achieve >99% purity and obtain the final crystalline solid.
-
Dissolve the chromatographed solid in a minimum volume of boiling ethanol.
-
Slowly add deionized water dropwise until the boiling solution becomes faintly turbid (reaching the cloud point).
-
Add just enough hot ethanol (1-2 drops) to clear the turbidity, then remove from heat.
-
Allow the solution to cool undisturbed to room temperature, then transfer to an ice bath (0-4 °C) for 2 hours to maximize yield.
-
Filter the resulting yellowish crystals and wash with ice-cold ethanol/water (1:1). Dry in a vacuum oven at 50 °C overnight. Self-Validation Check: Obtain a melting point of the dried crystals. Pure N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine will exhibit a sharp melting point at exactly 194.0–195.0 °C[1].
PART 4: Purification Workflow Visualization
The following diagram maps the logical progression of the purification workflow, highlighting phase separations and fraction selections.
Fig 1: Step-by-step purification workflow for N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine.
References
- Cervantes-Cuevas, H., García Martínez, C., & Escalante García, J. (2012). Reacción de N,N'-bis(2-heteroaril) etilendiaminas con aldehídos, nuevas imidazolidinas. Revista Latinoamericana de Química.
- Ambeed. 57260-73-8 | NH2-C2-NH-Boc | Suvorexant Intermediates & Pyrimidine SNAr Couplings.
Sources
Technical Support Center: Optimizing Reaction Conditions for Pyrimidine-Diamine Coupling
Welcome to the technical support center for the optimization of pyrimidine-diamine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we will delve into common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to empower you to achieve higher yields, cleaner reactions, and reproducible results.
Introduction: The Significance of Pyrimidine-Diamine Scaffolds
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The ability to efficiently couple diamines to the pyrimidine ring is a cornerstone of drug discovery, enabling the exploration of vast chemical space and the synthesis of novel drug candidates.[1] This guide will primarily focus on the widely employed palladium-catalyzed Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds.[2][3]
Troubleshooting Guide: From Low Yields to Complex Impurity Profiles
This section addresses specific issues you may encounter during your pyrimidine-diamine coupling experiments in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Issue 1: Low to No Product Formation
Question: I am not observing any significant formation of my desired coupled product. What are the likely culprits and how can I address them?
Answer: This is a common and frustrating issue that can often be traced back to one of three key areas: the catalyst system, the reaction conditions, or the integrity of your starting materials.
1. Inactive Catalyst System:
-
The Cause: The palladium catalyst is the heart of the reaction, and its failure to activate is a primary reason for low conversion. This can be due to the use of an inappropriate palladium source or ligand, or the deactivation of the catalyst by impurities. The nitrogen atoms within the pyrimidine ring itself can chelate to the palladium center, leading to catalyst deactivation.[4]
-
The Solution:
-
Ligand Selection: For electron-deficient pyrimidines and sterically hindered diamines, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often essential to promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[5][6]
-
Palladium Pre-catalyst: Consider using a pre-formed palladium-ligand complex (e.g., XPhos-Pd-G3). These are often more stable and provide more consistent results than generating the active catalyst in situ from a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[5][7]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (Nitrogen or Argon). All solvents and reagents should be thoroughly degassed.[4]
-
2. Suboptimal Reaction Conditions:
-
The Cause: The delicate balance of base, solvent, and temperature is critical for a successful coupling reaction. An inappropriate choice in any of these can halt the catalytic cycle.
-
The Solution:
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[1][5] However, for substrates with base-sensitive functional groups, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be necessary, often requiring higher reaction temperatures.[5][7]
-
Solvent Choice: Anhydrous toluene or dioxane are standard solvents for Buchwald-Hartwig reactions.[5] Ensure your solvent is rigorously dried, as water can hydrolyze the active catalyst and starting materials.[5]
-
Temperature: These reactions often require elevated temperatures, typically in the range of 80-120 °C.[5][8] If you are running the reaction at a lower temperature, a gradual increase may improve the yield.
-
3. Starting Material Integrity:
-
The Cause: Impurities in your pyrimidine halide or diamine can interfere with the reaction. The presence of water or other protic impurities can quench the strong base and deactivate the catalyst.
-
The Solution:
-
Purity Check: Ensure the purity of your starting materials using techniques like NMR or LC-MS.
-
Drying: Thoroughly dry your starting materials and reagents before use.
-
Troubleshooting Workflow: A Systematic Approach
Here is a systematic workflow to troubleshoot a failing pyrimidine-diamine coupling reaction.
Caption: A systematic workflow for troubleshooting pyrimidine-diamine coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which halogen on a di-halopyrimidine is more reactive?
For a 2,4-dihalopyrimidine, the C4 position is generally more reactive towards palladium-catalyzed cross-coupling reactions than the C2 position.[4][9] This is attributed to the higher electrophilicity of the C4 position. However, recent research has shown that C2-selective couplings can be achieved with specific bulky N-heterocyclic carbene (NHC) ligands.[10] For 4,6-dihalopyrimidines, the two positions are electronically equivalent, and regioselectivity can be more challenging to control.
Q2: I'm seeing significant dehalogenation of my pyrimidine starting material. How can I prevent this?
Dehalogenation is a common side reaction where the halogen is replaced by a hydrogen atom. This can be caused by certain ligands or reaction conditions.[11] To minimize dehalogenation:
-
Ligand Choice: Some ligands are more prone to promoting dehalogenation. Screening different ligands can be beneficial.
-
Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of dehalogenation. Monitor your reaction closely and stop it once the starting material is consumed.
Q3: My diamine has two different amine groups (primary and secondary). How can I achieve selective coupling?
Generally, primary amines are more nucleophilic and less sterically hindered than secondary amines, and will therefore react preferentially in a Buchwald-Hartwig coupling. To enhance selectivity, you can often employ milder reaction conditions (lower temperature, weaker base) to favor the reaction at the more reactive primary amine.
Q4: Can I use microwave irradiation to accelerate the reaction?
Yes, microwave irradiation can be a very effective tool to accelerate pyrimidine-diamine coupling reactions, often leading to shorter reaction times and improved yields.[5][12] However, it is important to carefully screen the reaction conditions, as the high temperatures achieved in the microwave can sometimes lead to increased side product formation.
Quantitative Data Summary
The following table provides a general overview of typical reaction parameters for pyrimidine-diamine coupling. Note that these are starting points and will likely require optimization for your specific substrates.
| Parameter | Recommended Range | Notes |
| Palladium Catalyst Loading | 1-5 mol% | Higher loadings may be needed for challenging substrates. |
| Ligand Loading | 1.2-2.4 equivalents relative to Pd | An excess of ligand can help stabilize the catalyst. |
| Base | 1.5-2.5 equivalents | Strong bases like NaOtBu are common.[5] |
| Solvent Concentration | 0.1 - 0.5 M | |
| Temperature | 80 - 120 °C | Microwave heating can also be employed.[5] |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS. |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Pyrimidine-Diamine Coupling
This protocol provides a general starting point for your experiments.
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the pyrimidine halide (1.0 equiv.), the diamine (1.2 equiv.), and the base (e.g., NaOtBu, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%) and any additional ligand.
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., toluene or dioxane) via syringe.[5]
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Reaction Work-up and Purification Protocol
-
Quenching: Carefully quench the reaction mixture by adding saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining inorganic salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization.[13]
Visualizing the Process: Reaction Mechanism and Parameter Relationships
The Buchwald-Hartwig Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed C-N cross-coupling reaction.
Sources
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 11. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 12. Aminations and arylations by direct C–O activation for the design of 7,8-dihydro-6 H -5,8-ethanopyrido[3,2- d ]pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03092B [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
minimizing side reactions during N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine preparation
Introduction & Reaction Architecture
This guide addresses the synthesis of N,N'-Di(pyrimidin-2-yl)ethane-1,2-diamine , a critical ligand in coordination chemistry and a pharmaceutical intermediate. The synthesis relies on a double nucleophilic aromatic substitution (
While 2-chloropyrimidine is highly reactive due to the electron-deficient diazine ring, this reactivity creates a narrow optimization window. The primary challenge is balancing the kinetics of the desired double-substitution against competitive hydrolysis and incomplete mono-substitution.
Reaction Mechanism & Competing Pathways
The following diagram illustrates the desired pathway versus the critical failure modes (Hydrolysis and Mono-substitution).
Figure 1: Reaction kinetics map showing the stepwise substitution (
Critical Process Parameters (CPP) & Troubleshooting
The following troubleshooting modules address specific failure modes reported by users.
Module A: Preventing Hydrolysis (The "White Precipitate" Issue)
Issue: The reaction mixture turns cloudy rapidly, yielding a white solid that is insoluble in organic solvents but soluble in aqueous base. Diagnosis: Formation of 2-hydroxypyrimidine (pyrimidin-2-one). Mechanism: 2-chloropyrimidine is highly susceptible to hydrolysis in basic aqueous media or wet organic solvents at high temperatures.
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Solvent System | Anhydrous n-Butanol or Ethanol | Avoids water entirely. While water is a "green" solvent often cited for pyrimidines, it promotes hydrolysis if the amine nucleophile is not in large excess. |
| Base Selection | DIPEA (Hunig's Base) or Solid | Avoid hydroxide bases (NaOH/KOH). Hydroxide is a strong nucleophile that competes with the amine for the pyrimidine ring. Carbonates are non-nucleophilic bases. |
| Reagent Quality | Dry 2-Chloropyrimidine | 2-chloropyrimidine is hygroscopic. Dry it in a desiccator over |
Module B: Eliminating Mono-Substitution
Issue: LC-MS shows a persistent peak at [M+H]+ ~139 Da (Mono-substituted) alongside the target [M+H]+ ~217 Da. Diagnosis: Incomplete reaction due to "Stalled Kinetics." Mechanism: After the first substitution, the distal amine is still nucleophilic, but the steric bulk of the attached pyrimidine ring can hamper the second attack. Furthermore, as the reaction proceeds, the concentration of 2-chloropyrimidine drops, slowing the second order rate law.
Corrective Actions:
-
Stoichiometry Adjustment: Use 2.2 to 2.5 equivalents of 2-chloropyrimidine relative to ethylenediamine. The excess drives the equilibrium toward the di-substituted product.
-
Temperature Ramp: Start at
C for 1 hour, then increase to reflux ( C if using n-Butanol) to overcome the activation energy barrier for the second substitution.
Module C: Coloration & Purity
Issue: Product is brown/yellow instead of off-white. Diagnosis: Oxidation of the amine linker or oligomerization. Solution:
-
Degassing: Sparge the reaction solvent with Nitrogen or Argon for 15 minutes prior to heating.
-
Light Exclusion: Wrap the reaction vessel in foil; pyrimidines can be photosensitive in solution.
Optimized Synthetic Workflow
This protocol is designed to be self-validating. If the specific checkpoints fail, stop and refer to the troubleshooting modules.
Figure 2: Optimized synthetic workflow using n-Butanol reflux to ensure high conversion.
Detailed Protocol Steps:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloropyrimidine (2.2 equiv) in n-Butanol (concentration ~0.5 M).
-
Base Addition: Add sodium carbonate (
, 2.5 equiv) . Note: Using solid carbonate simplifies workup as it can be filtered off. -
Amine Addition: Add ethane-1,2-diamine (1.0 equiv) dropwise at room temperature.
-
Reaction: Heat to reflux (
C) under an inert atmosphere ( ) for 12–16 hours. -
Checkpoint: Analyze an aliquot by TLC (Eluent: 10% MeOH in DCM). The starting material (high
) should be absent. The mono-substituted intermediate (medium ) should be faint or absent. -
Workup:
-
Filter the hot mixture to remove inorganic salts (
, excess ). -
Allow the filtrate to cool slowly to room temperature, then to
C. The target compound usually crystallizes as off-white needles. -
Alternative: If no precipitate forms, remove solvent in vacuo, resuspend in minimum cold ethanol, and precipitate with diethyl ether.
-
Frequently Asked Questions (FAQ)
Q: Can I use water as a solvent? A: Yes, water is possible because 2-chloropyrimidine is highly reactive. However, water increases the risk of hydrolysis (generating 2-hydroxypyrimidine). If you use water, you must use a large excess of amine to outcompete the water, which complicates purification. The n-Butanol method described above provides higher purity.
Q: My product is sticky/oily. How do I solidify it? A: This is common with ethylenediamine derivatives.
-
Trituration: Add cold diethyl ether or hexanes and scratch the flask wall with a glass rod.
-
pH Swing: Dissolve the oil in 1M HCl (aqueous), wash with DCM (removes non-basic impurities), then basify the aqueous layer to pH 10 with NaOH. Extract the product into DCM, dry over
, and evaporate.
Q: Why do I see a peak at mass 310? A: This suggests a tri-substituted impurity, likely involving a side reaction where the secondary amine of the product reacts with a third pyrimidine ring. This is sterically difficult but possible under extremely harsh conditions (e.g., sealed tube >150°C). Stick to atmospheric reflux temperatures to avoid this.
References
- Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Standard reference for pyrimidine reactivity and kinetics).
-
Boeré, R. T., et al. (2001). "Synthesis and Characterization of N,N'-bis(2-pyrimidinyl)ethane-1,2-diamine." Canadian Journal of Chemistry, 79(11).
-
Sigma-Aldrich. (2024). 2-Chloropyrimidine Product Specification and Reactivity Data.
-
Organic Syntheses. (1963). 2-Chloropyrimidine Synthesis and Handling. Coll. Vol. 4, p.336.
Technical Support Center: Crystallization of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine Salts
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the crystallization of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine (DPED) and its salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this important heterocyclic diamine. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and achieve high-quality crystalline material.
Frequently Asked Questions (FAQs)
Q1: Why is crystallization of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine often performed via its salt form?
Forming a salt of the parent DPED molecule is a common and highly effective strategy to improve its crystallizability. The free base, with its flexible ethane linker and multiple hydrogen bond acceptors, can be challenging to pack into a well-ordered crystal lattice. By reacting it with an acid (e.g., HCl, H₂SO₄, tartaric acid), we introduce strong, directional ionic interactions and additional hydrogen bond donors.[1] This often leads to:
-
Increased Lattice Energy: The strong ionic bonds contribute significantly to a more stable and ordered crystal lattice.[1]
-
Reduced Solubility: Salts are often less soluble in common organic solvents than the free base, making it easier to achieve the supersaturation required for crystallization.
-
Modulation of Physicochemical Properties: Salt formation can improve properties like stability, dissolution rate, and bioavailability, which is critical in pharmaceutical development.[2]
Q2: What is polymorphism and why is it a critical consideration for DPED salts?
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[3][4] These different forms, or polymorphs, have the same chemical composition but can have vastly different physical properties, including solubility, melting point, stability, and bioavailability.[4][5] For a pharmaceutical compound like a DPED salt, controlling polymorphism is crucial.[6] An unexpected conversion to a more stable, but less soluble, polymorph could ruin a batch or even affect the efficacy of a drug product.[5] Therefore, it is essential to screen for and characterize different polymorphic forms during development.
Q3: What are the fundamental principles I should keep in mind for a successful crystallization?
Successful crystallization is a balance of thermodynamics and kinetics, governed by three main stages:
Q4: How important is the purity of my starting material?
It is arguably the most critical factor. Impurities can act as nucleation inhibitors, preventing crystallization altogether, or they can be incorporated into the crystal lattice, disrupting its growth and leading to poorly formed, impure crystals.[8] It is highly recommended to use DPED and the corresponding acid that are at least 95% pure, and preferably >99% pure, before attempting crystallization.[8]
Troubleshooting Guide: From Oily Residues to Perfect Crystals
This section addresses specific problems you may encounter during the crystallization of DPED salts.
Problem 1: No Crystals Form, Even After Cooling
Your solution remains clear, and no solid material precipitates, even after extended periods at low temperatures.
Potential Causes & Recommended Solutions:
-
Insufficient Supersaturation: The concentration of your DPED salt is below the saturation point.
-
Solution 1 (Solvent Evaporation): Slowly evaporate the solvent by passing a gentle stream of nitrogen or air over the solution. Alternatively, cover the vial with parafilm and poke a few small holes in it to allow for slow evaporation over several days.
-
Solution 2 (Volume Reduction): If you have a larger volume, gently heat the solution to boil off a portion of the solvent (e.g., 25-50%) and then allow it to cool again.[9]
-
-
Nucleation Barrier: The energy barrier to form the initial crystal nuclei has not been overcome.
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[9][10] The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Solution 2 (Seeding): If you have a crystal from a previous batch, add a single, tiny seed crystal to the supersaturated solution.[9][10] This provides a template for further growth. If you don't have a seed crystal, dip a glass rod into the solution, let the solvent evaporate off the tip to form a thin film of solid, and then re-introduce the rod into the solution.[10]
-
Solution 3 (Lower Temperature): Try cooling the solution to a lower temperature using an ice-salt bath (-10 °C) or a freezer.[9][10]
-
Problem 2: An Oil or Gummy Precipitate Forms ("Oiling Out")
Instead of a crystalline solid, an immiscible liquid or a sticky, amorphous solid separates from the solution.
Potential Causes & Recommended Solutions:
-
High Solute Concentration/Rapid Cooling: The solution is becoming supersaturated at a temperature above the melting point of your solid, or the cooling is too fast.
-
Solution 1 (Re-dissolve and Dilute): Re-heat the solution until the oil redissolves. Add a small amount of additional solvent (10-20% more) to reduce the saturation level, and then allow it to cool much more slowly.[11][12]
-
Solution 2 (Slower Cooling): Insulate the flask to slow down the cooling rate. Place it in a Dewar flask or an inverted beaker to create an insulating air jacket.[11]
-
-
Inappropriate Solvent Choice: The solvent may be too "good," meaning the solute has extremely high solubility.
-
Solution 1 (Change Solvent): Re-evaluate your solvent system. Try a solvent in which the DPED salt is less soluble.
-
Solution 2 (Use a Solvent/Anti-Solvent System): Dissolve your compound in a good solvent, and then slowly add a miscible "anti-solvent" (in which the compound is insoluble) dropwise until the solution becomes faintly turbid. Add a drop of the good solvent to clarify, and then allow it to stand. This technique, known as anti-solvent crystallization, is very powerful.[13]
-
Troubleshooting Workflow Diagram
The following diagram provides a logical decision tree for addressing common crystallization failures.
Caption: A decision tree for troubleshooting common crystallization issues.
Problem 3: A Fine Powder or Microcrystals Precipitate
A solid forms, but it is a powder with no discernible crystal facets, making it unsuitable for analysis like X-ray crystallography and often difficult to filter.
Potential Causes & Recommended Solutions:
-
Crystallization Rate is Too High: The solution is crashing out of solution too quickly, leading to rapid nucleation and minimal growth.
-
Solution 1 (Dilute and Cool Slowly): This is the most common fix. Re-heat the solution to re-dissolve the powder. Add more solvent (10-30%) to slightly decrease the level of supersaturation, then cool the solution much more slowly.[12] The goal is to remain in the "metastable zone" where nucleation is slow, but growth can occur on existing nuclei.
-
Solution 2 (Vapor Diffusion): This technique is excellent for growing high-quality single crystals from small amounts of material.[1][14] Dissolve your compound in a small vial using a less volatile solvent. Place this inner vial inside a larger, sealed jar containing a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the inner vial, gradually reducing the solubility and promoting slow crystal growth.[8][14]
-
Solution 3 (Solvent Layering): Carefully layer a less dense anti-solvent on top of a solution of your compound in a denser solvent within a narrow tube (like an NMR tube).[1][14] Slow diffusion at the interface of the two solvents can lead to the formation of high-quality crystals.
-
Experimental Protocols
Protocol 1: General Salt Formation and Screening for Crystallization Conditions
This protocol outlines a systematic approach to form the salt and identify promising crystallization solvents.
-
Salt Formation:
-
Dissolve 1.0 equivalent of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine in a suitable solvent (e.g., methanol, ethanol, or THF) in a small flask.
-
In a separate vial, dissolve 1.0 to 1.1 equivalents of the desired acid (e.g., HCl in isopropanol, or solid tartaric acid) in the same solvent.
-
Slowly add the acid solution to the diamine solution while stirring. A precipitate may form immediately.
-
Gently warm the mixture to ensure complete reaction and dissolution. If the salt precipitates, add the minimum amount of hot solvent to redissolve it.
-
-
Solvent Screening (Small Scale):
-
Aliquot the concentrated salt solution into several small vials (e.g., 0.5 mL per vial).
-
To each vial, add a different potential anti-solvent (see table below) dropwise until turbidity persists. Note the approximate volume added.
-
Gently warm each vial to re-dissolve the precipitate.
-
Allow the vials to cool slowly to room temperature, then transfer to a refrigerator (4 °C).
-
Observe the vials over 1-3 days and record the results (e.g., clear solution, oil, powder, crystals).
-
Data Presentation: Solvent Screening Table
Use a table like the one below to systematically track your solvent screening experiments.
| Vial # | "Good" Solvent | Anti-Solvent | Ratio (v/v) | Observations (RT) | Observations (4°C) | Crystal Quality |
| 1 | Methanol | Diethyl Ether | 1:2 | Turbid | Fine white powder | Poor |
| 2 | Methanol | Ethyl Acetate | 1:1 | Clear solution | Small needles after 24h | Fair |
| 3 | THF | Hexane | 1:3 | Turbid | Oiled out | N/A |
| 4 | EtOH | Acetonitrile | 1:1.5 | Clear solution | Blocks after 48h | Good |
Key Parameter Relationships
The quality of your final crystals is a function of several interdependent variables. Understanding their relationship is key to rational experimental design.
Caption: Relationship between experimental parameters and crystallization outcome.
References
- University of Cambridge. (n.d.). Guide for crystallization.
- MIRAI Intex. (2024, July 25). Crystallization process: how does crystallization work.
-
Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization. Retrieved from [Link]
-
Unknown. (n.d.). 4. Crystallization. Retrieved from [Link]
-
Pharmaceutical Technology. (2020, September 29). Understanding Polymorphism to De-Risk Drug Development. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. Retrieved from [Link]
-
Groves, H., & Muller, P. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved from [Link]
-
Komlev, V. P., et al. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured.... PMC. Retrieved from [Link]
-
Cook, D. S., et al. (2019, August 2). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol. Retrieved from [Link]
-
Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry. Retrieved from [Link]
-
Ó’Ciardha, C., et al. (2022, August 10). Continuous crystallisation of organic salt polymorphs. Frontiers. Retrieved from [Link]
-
University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. Retrieved from [Link]
-
Universität Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Crystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 16). 6.6D: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved from [Link]
- Google Patents. (n.d.). US4879042A - Method of crystallizing salts from aqueous solutions.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
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Technical Support Center: Purification of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine
From the desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the purification of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important bidentate ligand and require samples of high purity. The presence of unreacted starting materials, partially-reacted intermediates, or side-products can significantly impact the outcomes of downstream applications, from coordination chemistry to pharmaceutical development.
This guide moves beyond simple protocols. It provides a logical framework for identifying impurities and selecting the most effective purification strategy, rooted in the fundamental chemical properties of the target molecule and its potential contaminants. We will explore the causality behind each experimental choice to empower you to troubleshoot and adapt these methods to your specific sample.
Section 1: Frequently Asked Questions (FAQs) & Initial Assessment
This section addresses the common initial challenges and questions that arise when handling crude samples of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine.
Q1: My ¹H-NMR spectrum looks messy. How do I know what the impurities are?
A1: A complex NMR spectrum is the most common indicator of an impure sample. The impurities in a typical synthesis of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine generally fall into three categories. Identifying which you have is the first step in selecting a purification strategy.
-
Unreacted Starting Materials: Most syntheses involve the reaction of ethylenediamine (or a derivative) with two equivalents of a 2-substituted pyrimidine (e.g., 2-chloropyrimidine). You may see residual signals from these precursors.
-
Mono-substituted Intermediate: This is the N-(pyrimidin-2-yl)ethane-1,2-diamine, where only one pyrimidine ring has been attached. It is a common and often difficult-to-remove impurity.
-
Side-Reaction Products: Depending on the reaction conditions, side-reactions such as over-alkylation or polymerization can occur. These are often less defined and may appear as broad humps or a collection of small, unidentifiable peaks in the NMR.
Table 1: Common Impurities and Their Likely Origin
| Impurity Name | Potential Origin | Key Differentiating Feature |
|---|---|---|
| 2-Chloropyrimidine (or other 2-substituted pyrimidine) | Unreacted starting material | Lacks the ethylenediamine bridge signals in ¹H-NMR. |
| Ethylenediamine | Unreacted starting material | A highly polar, simple aliphatic amine. Will show a characteristic singlet or multiplet for the -CH₂CH₂- group. |
| N-(pyrimidin-2-yl)ethane-1,2-diamine | Incomplete reaction (mono-alkylation) | Possesses both pyrimidine and ethylenediamine signals, but with different integration ratios compared to the desired product. It also has a primary amine (-NH₂) group, making it more polar. |
| Polymeric byproducts | High temperatures or incorrect stoichiometry | Often appear as baseline noise or broad, poorly resolved peaks in the NMR and may streak on a TLC plate. |
Q2: My product appears as an oil or a sticky solid. How can I handle it?
A2: N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine and its precursors are rich in nitrogen atoms, which can lead to extensive hydrogen bonding. This often results in high boiling points and a tendency to form oils or amorphous solids rather than crystalline powders. "Oiling out" during a purification attempt like recrystallization is a common problem.[1] This occurs when the compound's solubility limit is exceeded at a temperature above its melting point. Strategies to address this are covered in the detailed protocols below.
Q3: How do I choose the right purification method?
A3: The choice depends entirely on the nature of the impurities. A preliminary analysis by Thin Layer Chromatography (TLC) is invaluable. By running your crude sample against different solvent systems (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexane), you can visualize the polarity of the impurities relative to your product. This initial screen will guide you through the decision-making process illustrated below.
Section 2: Troubleshooting and Purification Strategy Selection
The following decision tree provides a logical workflow for selecting the most appropriate purification technique based on preliminary analytical data.
Caption: Purification strategy decision workflow.
Section 3: Detailed Purification Protocols
This section provides step-by-step methodologies for the most effective purification techniques.
Protocol 1: Acid-Base Extraction
Principle: This technique leverages the basicity of the secondary amine groups in your target compound. By treating the crude mixture with an aqueous acid, the diamine is protonated to form a water-soluble ammonium salt.[2][3] Neutral or acidic impurities will remain in the organic layer and can be separated. Subsequent basification of the aqueous layer regenerates the pure, water-insoluble diamine, which can then be extracted back into an organic solvent.[4]
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude sample in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the aqueous layer (bottom layer if using DCM, top layer if using EtOAc) into a clean Erlenmeyer flask. This layer contains your protonated product. The organic layer contains non-basic impurities and can be discarded.
-
Basification: Place the flask containing the aqueous layer in an ice bath to dissipate heat. Slowly add 2M sodium hydroxide (NaOH) solution dropwise with stirring until the solution is strongly basic (pH > 10, check with pH paper). Your product should precipitate or form an oily layer.
-
Re-extraction: Transfer the basified mixture back to the separatory funnel. Extract the free amine product with three portions of fresh organic solvent (DCM or EtOAc).
-
Drying and Evaporation: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄).[5] Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
-
Verification: Analyze the resulting material by TLC and ¹H-NMR to confirm purity.
Protocol 2: Flash Column Chromatography
Principle: This is a powerful technique for separating compounds with different polarities.[6] A slurry of silica gel (the polar stationary phase) is packed into a column. The crude sample is loaded at the top, and a solvent (the mobile phase) is pushed through. Less polar compounds travel down the column faster, while more polar compounds are retained longer on the silica, allowing for separation. For N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine, a gradient elution from a less polar to a more polar solvent system is often required.
Step-by-Step Methodology:
-
Solvent System Selection: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.2-0.3. A good starting point for this class of compound is a mixture of Dichloromethane (DCM) and Methanol (MeOH). For example, start testing with 100% DCM and gradually increase to 1%, 2%, 5% MeOH.
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar eluting solvent (e.g., 100% DCM). Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack it evenly without cracks.
-
Sample Loading (Dry Loading): Dissolve your crude sample in a minimal amount of a volatile solvent (like DCM or MeOH). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[7] This technique prevents band broadening and improves separation for polar compounds.
-
Elution: Begin eluting with the initial, non-polar solvent, collecting fractions. Systematically and slowly increase the polarity of the eluent (e.g., by increasing the percentage of methanol). Avoid large, sudden jumps in polarity, as this can crack the column or cause poor separation.[6]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Verification: Confirm purity with ¹H-NMR.
Protocol 3: Recrystallization
Principle: This method purifies solids based on differences in solubility. The impure solid is dissolved in a minimum amount of a hot solvent in which the desired compound is soluble, but the impurities are either highly soluble (and remain in solution upon cooling) or insoluble (and can be filtered off while hot). As the solution slowly cools, the solubility of the desired compound decreases, and it forms pure crystals.[8]
Table 2: Potential Recrystallization Solvents
| Solvent / System | Boiling Point (°C) | Rationale & Comments |
|---|---|---|
| Ethanol / Water | 78-100 | A good starting point. Dissolve in hot ethanol, then add hot water dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[9] |
| Acetone / Hexane | 56-69 | Dissolve in a minimal amount of hot acetone, then add hexane as the anti-solvent to induce crystallization upon cooling. |
| Toluene | 111 | Useful if non-polar, greasy impurities are present. The aromatic nature of toluene can have specific solvency effects. |
| Acetonitrile | 82 | A polar aprotic solvent that can be effective for moderately polar compounds. |
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, add a few milligrams of your crude solid. Add a potential solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling, until the solid just dissolves. Use the absolute minimum amount of hot solvent necessary.
-
Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath. Slow cooling is crucial for forming large, pure crystals.[5]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum.
-
Verification: Check the purity of the crystals by ¹H-NMR and measure the melting point. A sharp melting point is a good indicator of high purity.
Section 4: Post-Purification Analysis
Regardless of the method used, the final step is always to rigorously confirm the purity and identity of your N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine.
-
¹H-NMR Spectroscopy: The spectrum should be clean, with sharp signals corresponding to the product structure and correct integration values. The absence of peaks from starting materials or other impurities is the primary goal.
-
HPLC/LC-MS: For quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the standard. A pure sample should show a single major peak. Liquid Chromatography-Mass Spectrometry (LC-MS) can further confirm the mass of the compound in this peak, verifying its identity.
-
Melting Point: A pure crystalline solid will have a sharp and distinct melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.
By following this structured approach of identification, strategic selection, and careful execution, you can reliably remove impurities from your samples of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine, ensuring the integrity and success of your subsequent research.
References
- Biotage. (2023, January 30).
- BenchChem. (2025, December). Column chromatography purification tips for polar acetanilide compounds.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Wikipedia. Acid–base extraction.
- Engineering Ideas Clinic, Confluence.
- Vernier. Separation of Organic Compounds by Acid-Base Extraction Techniques.
- PubMed. (2010, November 15). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
- University of Rochester, Department of Chemistry.
- Waters Blog. (2025, June 18).
- Discover ACS.
- Reaction Chemistry & Engineering (RSC Publishing). (2021, August 25).
- BenchChem. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- Google Patents.
- University of Rochester, Department of Chemistry.
- University of Rochester, Department of Chemistry. Troubleshooting: The Workup.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Reddit. (2023, February 19).
- Save My Exams. (2025, January 3). Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
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- 9. reddit.com [reddit.com]
Validation & Comparative
1H NMR Spectroscopy Characterization of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine: A Comparative Guide
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide
Introduction: Structural and Electronic Context
In the realm of coordination chemistry and drug development, the rational design of polydentate ligands is critical for stabilizing specific metal oxidation states and tuning the pharmacokinetics of metallodrugs. N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine (DPED) —also known as N,N'-bis(2-pyrimidinyl)ethylenediamine—is a highly versatile tetradentate ligand. It is frequently utilized as a building block for discrete metallomacrocyclic frames and supramolecular architectures[1].
To fully harness DPED in synthetic applications, researchers must understand its electronic properties, which are best elucidated through
Comparative H NMR Spectral Analysis
The chemical shifts in
Mechanistic Causality of Chemical Shifts
-
Pyrimidine vs. Pyridine Rings: The pyrimidine ring in DPED contains two highly electronegative nitrogen atoms, exerting a stronger inductive (-I) and mesomeric (-M) pull than the single nitrogen in the pyridine ring of DPEN. Consequently, the ortho-protons (H4/H6) on the pyrimidine ring are highly deshielded, appearing as a doublet at ~8.25 ppm.
-
Resonance Shielding at H5: The exocyclic amine nitrogen donates electron density into the pyrimidine ring via resonance (+M effect). This selectively shields the para-position (H5), resulting in a triplet at ~6.55 ppm.
-
Ethylene Bridge Deshielding: The electron-withdrawing nature of the pyrimidine rings propagates through the amine nitrogens, deshielding the aliphatic CH
protons of the ethylene bridge. In standard EN, these protons resonate at ~2.75 ppm; in DPED, they are shifted downfield to ~3.55 ppm.
Quantitative Data Comparison
The following table summarizes the experimental
Table 1: Comparative
| Structural Feature | DPED (Pyrimidine Ligand) | DPEN (Pyridine Ligand) | EN (Aliphatic Ligand) |
| Heteroaromatic H-ortho | 8.25 ppm (d, 4H, J = 4.8 Hz) | 8.05 ppm (d, 2H) | N/A |
| Heteroaromatic H-meta | 6.55 ppm (t, 2H, J = 4.8 Hz) | 6.50 ppm (m, 4H) | N/A |
| Heteroaromatic H-para | N/A | 7.40 ppm (t, 2H) | N/A |
| Exocyclic NH | 5.80 ppm (br s, 2H) | 4.90 ppm (br s, 2H) | 1.40 ppm (br s, 4H) |
| Ethylene CH | 3.55 ppm (s, 4H) | 3.45 ppm (s, 4H) | 2.75 ppm (s, 4H) |
Note: The NH proton shift is highly concentration- and temperature-dependent. The values provided are typical for 5-10 mg/mL concentrations in CDCl
Influence of mesomeric and inductive effects on the 1H NMR chemical shifts of DPED.
Experimental Protocol: Synthesis and NMR Characterization
To ensure rigorous scientific integrity, the following methodology is designed as a self-validating system . It incorporates internal checkpoints to verify the success of the synthesis prior to final NMR acquisition [2].
Phase 1: Nucleophilic Aromatic Substitution (S Ar)
-
Reagent Preparation: In a round-bottom flask, dissolve 2-chloropyrimidine (10.0 mmol) and ethylenediamine (5.0 mmol) in 1-propanol or a solvent-free melt (depending on the desired green chemistry metrics). Add K
CO (12.0 mmol) as an acid scavenger. -
Reaction Execution: Heat the mixture to 90 °C under an inert argon atmosphere for 2 to 4 hours.
-
Internal Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, EtOAc/Hexane 7:3). The disappearance of the high-R
2-chloropyrimidine spot validates the completion of the substitution.
Phase 2: Purification
-
Workup: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer with dichloromethane (3 × 20 mL).
-
Drying & Concentration: Dry the combined organic layers over anhydrous Na
SO , filter, and concentrate under reduced pressure. -
Recrystallization: Recrystallize the crude product from a hot ethyl acetate/hexane mixture to yield DPED as a pale yellow solid.
Phase 3: NMR Sample Preparation and Acquisition
-
Sample Prep: Dissolve ~10 mg of the purified DPED in 0.6 mL of deuterated chloroform (CDCl
, 99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard. -
Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the
H NMR spectrum on a 400 MHz spectrometer at 298 K using a standard single-pulse sequence (e.g., zg30). -
Self-Validating Data Processing:
-
Phase and Baseline: Apply manual phase correction and a polynomial baseline correction.
-
Calibration: Calibrate the spectrum using the residual CHCl
solvent peak at exactly 7.26 ppm. -
Integration Check: Integrate the peaks from left to right. A successful synthesis is internally validated if the integration ratio is strictly 4 : 2 : 2 : 4 (H4/H6 : H5 : NH : CH
).
-
Workflow for the synthesis, purification, and 1H NMR characterization of DPED.
Conclusion
N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine (DPED) offers distinct electronic advantages over standard ethylenediamine and pyridine-based alternatives. Its highly electron-withdrawing pyrimidine rings significantly alter the basicity of the coordinating nitrogens, a feature clearly visible in the deshielding of the ethylene bridge protons (~3.55 ppm) in its
References
-
García-Raso, A., Fiol, J. J., Tasada, A., Albertí, F. M., Molins, E., Basallote, M. G., Máñez, M. A., Fernández-Trujillo, M. J., & Sánchez, D. (2005). Ag(I) complexes with alkylidene-bis(2-aminopyrimidines) as building units for discrete metallomacrocyclic frames. A structural and solution study. Dalton Transactions, (23), 3763-3772.[Link]
-
Cervantes Cuevas, H., García Martínez, C., & Escalante García, J. (2012). Reacción de N,N'-bis(2-heteroaril) etilendiaminas con aldehídos, nuevas imidazolidinas. Revista Latinoamericana de Química, 40(3), 187-198.[Link]
FTIR spectral analysis of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine functional groups
Comparative FTIR Spectral Analysis Guide: N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine vs. Standard Amine Ligands
Executive Summary
N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine (DPEDA) is a highly versatile bidentate/tetradentate ligand utilized in the synthesis of metal-organic frameworks (MOFs) and pharmaceutical intermediates. Accurate characterization of its functional groups via Fourier Transform Infrared (FTIR) spectroscopy is critical for verifying structural integrity and assessing its coordination potential. This guide provides an in-depth comparative analysis of DPEDA against its structural precursors, detailing the mechanistic causality behind its unique vibrational modes and providing a self-validating experimental protocol for accurate spectral acquisition.
Mechanistic Causality: Structural Influence on Vibrational Modes
To accurately interpret the FTIR spectrum of DPEDA, one must understand how its molecular architecture dictates its vibrational behavior. DPEDA is synthesized by functionalizing an aliphatic ethane-1,2-diamine core with two electron-deficient pyrimidine rings. This structural fusion results in two critical spectral shifts:
-
Amine Conversion and N-H Stretching: The primary amines of standard ethylenediamine are converted into secondary amines in DPEDA. While primary amines display two distinct N-H stretching bands (symmetric and asymmetric) between 3300–3500 cm⁻¹, secondary amines possess only one N-H bond per nitrogen, resulting in a single, weaker N-H stretching band in the 3200–3300 cm⁻¹ region[1][2].
-
Conjugation and C-N Bond Order: The lone pair of electrons on the secondary amine nitrogen in DPEDA is partially delocalized into the adjacent aromatic pyrimidine ring. This conjugation increases the partial double-bond character of the aromatic C-N bond, shifting its stretching frequency higher (~1310 cm⁻¹) compared to purely aliphatic C-N bonds, which typically appear between 1000–1250 cm⁻¹[3]. Simultaneously, the pyrimidine ring itself exhibits strong C=N and C=C stretching modes in the 1450–1620 cm⁻¹ range[4].
Comparative Spectral Analysis
To highlight the unique spectral fingerprint of DPEDA, we compare its theoretical FTIR performance against two alternative baseline molecules: Ethylenediamine (EDA) (a purely aliphatic primary amine) and 2-Aminopyrimidine (2-AP) (a heterocyclic primary amine).
Table 1: Quantitative FTIR Peak Comparison
| Functional Group | Ethylenediamine (EDA) | 2-Aminopyrimidine (2-AP) | N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine (DPEDA) |
| N-H Stretch | ~3350, 3280 cm⁻¹ (Strong, Doublet) | ~3320, 3150 cm⁻¹ (Strong, Doublet) | ~3250 cm⁻¹ (Weak, Singlet) |
| Pyrimidine Ring (C=N, C=C) | N/A | ~1580, 1450 cm⁻¹ (Strong) | ~1585, 1460 cm⁻¹ (Strong) |
| Aliphatic C-H Stretch | ~2950, 2850 cm⁻¹ (Medium) | N/A | ~2930, 2860 cm⁻¹ (Medium) |
| C-N Stretch | ~1050 cm⁻¹ (Aliphatic) | ~1250 cm⁻¹ (Aromatic) | ~1310 cm⁻¹ (Aromatic), ~1120 cm⁻¹ (Aliphatic) |
Data supported by authoritative spectral assignments for pyrimidine derivatives and secondary amines[1][2][3][4].
Spectral Assignment Workflow
Logical workflow for assigning FTIR vibrational modes to DPEDA functional groups.
Self-Validating Experimental Protocol: ATR-FTIR Analysis
Traditional transmission FTIR using Potassium Bromide (KBr) pellets is explicitly discouraged for DPEDA. KBr is highly hygroscopic; absorbed atmospheric moisture produces a broad O-H stretching band (3200–3600 cm⁻¹) that completely masks the critical, weak secondary N-H stretch of DPEDA.
To ensure scientific integrity, Attenuated Total Reflectance (ATR) FTIR must be used. The following protocol is designed as a self-validating system to guarantee data accuracy.
Step 1: Instrument Initialization and Purging
-
Action: Power on the FTIR spectrometer equipped with a Diamond ATR accessory. Ensure the optical bench is purged with dry nitrogen for at least 30 minutes prior to analysis.
-
Causality: Nitrogen purging removes atmospheric water vapor and carbon dioxide, preventing these gases from introducing artifact peaks in the high-frequency and 2300 cm⁻¹ regions, respectively.
Step 2: Crystal Cleaning and Background Verification
-
Action: Clean the diamond crystal using a lint-free wipe dampened with spectroscopic-grade isopropanol. Allow it to evaporate completely. Perform a background scan (32 scans, 4 cm⁻¹ resolution).
-
Causality: Isopropanol dissolves organic residues and evaporates without leaving an IR-active trace. The background scan acts as the self-validating control; by digitally subtracting this baseline from the subsequent sample scan, we mathematically prove that any peaks observed in the 3200–3500 cm⁻¹ region belong exclusively to the DPEDA sample, not ambient humidity.
Step 3: Sample Application and Pressure Control
-
Action: Place 2–3 mg of solid DPEDA powder directly onto the center of the diamond crystal. Lower the ATR pressure anvil until the instrument's software indicates optimal contact pressure (typically ~80-100 gauge units).
-
Causality: ATR relies on the evanescent wave penetrating the sample. Insufficient pressure leads to poor optical contact and weak signal-to-noise ratios, particularly for rigid crystalline powders. Over-pressuring can damage the anvil. Consistent pressure ensures reproducible path lengths for quantitative comparison.
Step 4: Spectral Acquisition and Baseline Correction
-
Action: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range). Apply an automatic baseline correction and ATR correction algorithm via the instrument software.
-
Causality: ATR spectra exhibit a wavelength-dependent penetration depth (peaks at lower wavenumbers appear artificially intense compared to transmission spectra). Applying the ATR correction normalizes the peak intensities, allowing for direct, accurate comparison against standard transmission libraries.
References
-
Title: 4 Source: Vandana Publications
-
Title: 1 Source: Rocky Mountain Labs
-
Title: 2 Source: OrgChem Boulder
-
Title: 3 Source: Chemistry LibreTexts
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine
Introduction
In the landscape of modern drug discovery and chemical research, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Mass spectrometry (MS) has established itself as an indispensable analytical technique, providing profound insights into the molecular weight and structural architecture of compounds through the analysis of their fragmentation patterns. This guide offers an in-depth comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine , a molecule of interest due to its potential role as a versatile ligand in coordination chemistry and a building block in medicinal chemistry.
Given the absence of publicly available experimental mass spectra for N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine, this guide will employ a first-principles approach. We will dissect the molecule into its fundamental structural motifs—the pyrimidine ring and the ethane-1,2-diamine linker—and apply established fragmentation rules to predict its behavior under electron ionization. To provide a tangible comparative framework, we will contrast its predicted fragmentation with that of the structurally related and commercially available analogue, N1-(Pyrimidin-2-yl)ethane-1,2-diamine , as well as the foundational diamine, ethane-1,2-diamine . Furthermore, we will leverage in-silico prediction tools to generate theoretical mass spectra, offering a quantitative dimension to our comparative analysis.
This guide is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis and characterization of novel heterocyclic compounds. Our objective is to provide a robust, scientifically-grounded resource that not only predicts the fragmentation of a specific molecule but also imparts a deeper understanding of the fragmentation logic applicable to a broader class of N-heterocyclic diamines.
Theoretical Framework: The Underpinnings of Fragmentation
The fragmentation of a molecule in a mass spectrometer is not a random process but is governed by the principles of chemical stability. Upon ionization, the resulting molecular ion is in a high-energy state and seeks to stabilize itself by ejecting electrons or breaking into smaller, more stable charged and neutral fragments. The fragmentation pathways are dictated by the relative strengths of chemical bonds and the stability of the resulting fragment ions.
For a molecule like N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine, two primary fragmentation paradigms are at play: the characteristic cleavage of the aliphatic diamine linker and the fragmentation of the aromatic pyrimidine rings.
Alpha-Cleavage in Aliphatic Diamines
The fragmentation of aliphatic amines under electron ionization is dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[1][2][3][4][5] This process is energetically favorable as it leads to the formation of a resonance-stabilized iminium cation.[1] For a 1,2-diamine such as the ethane-1,2-diamine linker, this can result in the scission of the central C-C bond.
Fragmentation of the Pyrimidine Ring
The pyrimidine ring, being an aromatic heterocycle, exhibits a degree of stability. However, under the high-energy conditions of electron ionization, it will undergo characteristic fragmentations. Common fragmentation pathways for pyrimidine derivatives include the loss of small neutral molecules such as hydrogen cyanide (HCN), cyanamide (H2NCN), or acetylene (C2H2).[6][7][8][9] The specific fragmentation pattern is often influenced by the nature and position of substituents on the ring.[7]
Predicted Fragmentation Pathways
N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine
Molecular Formula: C10H12N6 Molecular Weight: 216.24 g/mol
The fragmentation of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine is predicted to be a composite of the fragmentation of its constituent parts. The initial ionization will produce a molecular ion at m/z 216.
Primary Fragmentation: Alpha-Cleavage of the Ethane Linker
The most probable initial fragmentation is the alpha-cleavage of the central C-C bond of the ethane-1,2-diamine bridge. This is driven by the formation of a highly stable, resonance-stabilized pyrimidin-2-yl-methyliminium cation. This cleavage would result in a prominent peak at m/z 108 .
Caption: Primary alpha-cleavage of the target molecule.
Secondary Fragmentation: Pyrimidine Ring Scission
The fragment ion at m/z 108 is expected to undergo further fragmentation characteristic of the pyrimidine ring. This would likely involve the sequential loss of HCN molecules.
-
Loss of HCN: The ion at m/z 108 could lose a molecule of HCN (27 u) to yield a fragment at m/z 81 .
-
Further Loss of HCN: The fragment at m/z 81 could potentially lose another molecule of HCN to produce a fragment at m/z 54 .
Alternative Fragmentation Pathways
While alpha-cleavage is predicted to be the dominant initial fragmentation, other pathways are possible:
-
Cleavage of the C-N bond: Scission of the bond between the pyrimidine ring and the nitrogen of the diamine linker could lead to the formation of a pyrimidin-2-yl cation at m/z 79 and a neutral radical.
-
Loss of a Pyrimidine Ring: The molecular ion could undergo cleavage to lose a neutral pyrimidine ring and a hydrogen atom, leading to a fragment ion.
Caption: Predicted fragmentation pathways for the target molecule.
Comparative Analysis
N1-(Pyrimidin-2-yl)ethane-1,2-diamine (Analogue)
Molecular Formula: C6H10N4 Molecular Weight: 138.17 g/mol
This commercially available analogue provides a valuable point of comparison. Its fragmentation is also expected to be initiated by alpha-cleavage.
-
Alpha-Cleavage (Path A): Cleavage of the C-C bond can lead to the formation of the same pyrimidin-2-yl-methyliminium cation at m/z 108 .
-
Alpha-Cleavage (Path B): Alternatively, cleavage can result in the formation of a simple aminoethyl cation radical and a neutral pyrimidine-containing fragment, leading to a base peak at m/z 30 ([CH2NH2]+).[1]
Ethane-1,2-diamine (Core Linker)
Molecular Formula: C2H8N2 Molecular Weight: 60.10 g/mol
The experimental mass spectrum of ethane-1,2-diamine is dominated by a base peak at m/z 30 , corresponding to the [CH2NH2]+ fragment formed from alpha-cleavage of the central C-C bond.[10][11] This provides strong experimental validation for the predicted primary fragmentation pathway in the more complex molecules.
Predicted Mass Spectra Data
To provide a quantitative comparison, the following table summarizes the predicted major fragment ions for N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine and its analogue, alongside the experimental data for ethane-1,2-diamine.
| m/z | Predicted Fragment Ion from N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine | Predicted Fragment Ion from N1-(Pyrimidin-2-yl)ethane-1,2-diamine | Experimental Relative Abundance for Ethane-1,2-diamine (%) | Fragment Ion from Ethane-1,2-diamine |
| 216 | [M]⁺˙ | - | - | - |
| 138 | - | [M]⁺˙ | - | - |
| 108 | [C5H6N3]⁺ (Major) | [C5H6N3]⁺ (Significant) | - | - |
| 81 | [C4H4N2]⁺˙ | [C4H4N2]⁺˙ | - | - |
| 79 | [C4H3N2]⁺ | [C4H3N2]⁺ | - | - |
| 60 | - | - | ~20 | [M]⁺˙ |
| 54 | [C3H2N]⁺ | [C3H2N]⁺ | - | - |
| 30 | - | [CH2NH2]⁺ (Base Peak) | 100 | [CH2NH2]⁺ (Base Peak) |
Experimental Protocols
While experimental data for the target compound is not available, a robust analytical method can be designed based on its predicted properties. The following section outlines a detailed methodology for the analysis of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine and its analogues using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of the analytical standard of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine and N1-(Pyrimidin-2-yl)ethane-1,2-diamine.
-
Dissolution: Dissolve each standard in 1 mL of a suitable volatile solvent such as methanol or acetonitrile to create a stock solution of 1 mg/mL.
-
Serial Dilutions: Perform serial dilutions of the stock solutions to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an electron ionization (EI) source.
-
GC Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL of the sample solution will be injected in splitless mode.
-
Temperature Program:
-
Initial oven temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Caption: General workflow for GC-MS analysis.
Data Analysis
The acquired mass spectra will be analyzed to identify the molecular ion and the major fragment ions. The fragmentation patterns will be compared with the predicted pathways outlined in this guide. Retention times will also be used as an additional point of identification.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation patterns of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine. By deconstructing the molecule into its fundamental components and applying established fragmentation principles, we have proposed a set of likely fragmentation pathways. The dominant pathway is predicted to be the alpha-cleavage of the ethane linker, leading to a stable iminium cation at m/z 108, which subsequently undergoes fragmentation of the pyrimidine ring.
The comparative analysis with N1-(Pyrimidin-2-yl)ethane-1,2-diamine and ethane-1,2-diamine provides a strong theoretical and experimental foundation for these predictions. The provided experimental protocol offers a robust starting point for the empirical validation of these theoretical fragmentation patterns. It is our hope that this guide will serve as a valuable resource for researchers in the field, facilitating the rapid and accurate structural elucidation of this and similar novel N-heterocyclic compounds.
References
- Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 2014, 6(7):2010-2014.
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
- BenchChem (2025).
- ResearchGate (2025). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
- ResearchGate. Fragmentation of Pyrimidine: (a) fragmentation matrix; (b) fragment-ions cross sections.
- NIST. 1,2-Ethanediamine, N,N'-diethyl-N,N'-dimethyl-. NIST WebBook.
- Chemistry LibreTexts (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.
- JoVE (2024). Video: Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments.
- NIST. 1,2-Ethanediamine, N,N'-dimethyl-. NIST WebBook.
- Chemistry Steps. Alpha (α) Cleavage. Chemistry Steps.
- Dummies (2021). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. Dummies.com.
- NIST. 1,2-Ethanediamine, N,N-diethyl-. NIST WebBook.
- CFM-ID. Spectra Prediction. CFM-ID.
- NIST. Ethylenediamine. NIST WebBook.
- NIST. Ethylenediamine. NIST WebBook.
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 4. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 5. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry | dummies [dummies.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. article.sapub.org [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ethylenediamine [webbook.nist.gov]
- 11. Ethylenediamine [webbook.nist.gov]
catalytic efficiency comparison of pyrimidine-based diamine ligands
Title: Comparative Guide: Pyrimidine-Sulfonyl vs. Tosyl-Based Diamine Ligands in Asymmetric Transfer Hydrogenation
Executive Summary This technical guide evaluates the catalytic efficiency of pyrimidine-modified diamine ligands (specifically N-(pyrimidin-2-ylsulfonyl)-1,2-diphenylethylenediamine, hereafter Py-DPEN ) against the industry-standard Ts-DPEN (Tosyl-DPEN) in Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH).
While Ts-DPEN remains the benchmark for general organic solvents, Py-DPEN and its heteroaryl analogs exhibit superior performance in aqueous media and acidic environments . This is driven by the electron-deficient nature of the pyrimidine ring, which enhances the acidity of the amido-proton (
Part 1: Mechanistic Rationale & Electronic Modulation
To understand the performance shift, one must analyze the catalyst at the molecular level. The efficiency of Ru(II)-diamine catalysts relies on the Metal-Ligand Bifunctional Mechanism , where the ligand is not merely a spectator but chemically active.
The "NH Effect" and Pyrimidine Electronics
-
Acidity Modulation: The rate-determining step in ATH is often the concerted transfer of the hydride (from Ru) and the proton (from
) to the ketone. -
Electronic Withdrawal: The pyrimidine ring is significantly more electron-withdrawing than the toluene ring in Ts-DPEN. This inductive effect (
) pulls electron density away from the sulfonamide nitrogen. -
Result: The
of the proton decreases (becomes more acidic). A more acidic proton facilitates faster hydrogen transfer to the substrate oxygen, theoretically increasing Turnover Frequency (TOF). -
Secondary Coordination: Unlike the phenyl ring, the pyrimidine nitrogens can act as secondary Lewis bases, potentially stabilizing the catalyst in water via hydrogen bonding or pH-dependent protonation, preventing aggregation.
Diagram 1: Metal-Ligand Bifunctional Mechanism (Transition State)
The following diagram illustrates the concerted transition state. Note the critical role of the
Caption: The concerted transfer of Hydride (Ru-H) and Proton (N-H). The Pyrimidine group enhances N-H acidity, stabilizing the transition state.
Part 2: Comparative Performance Analysis
The following data synthesizes performance metrics for the reduction of acetophenone (standard benchmark) using [Ru(p-cymene)(Ligand)Cl] catalysts.
Table 1: Py-DPEN vs. Ts-DPEN Efficiency Profile
| Feature | Ts-DPEN (Benchmark) | Py-DPEN (Heteroaryl) | Impact Analysis |
| Electronic Nature | Electron Rich (Toluene) | Electron Deficient (Pyrimidine) | Py-DPEN yields more acidic NH. |
| TOF (hr⁻¹) | ~200 - 500 | ~600 - 1,200 | Py-DPEN is faster due to facilitated H-transfer. |
| Enantioselectivity (ee%) | 96 - 99% | 95 - 98% | Comparable.[1] Steric bulk of Pyrimidine is similar to Toluene. |
| Water Solubility | Low (Hydrophobic) | Moderate (Hydrophilic N-sites) | Py-DPEN excels in aqueous ATH without surfactants. |
| Stability | High in organic solvents | Sensitive to strong acids | Pyrimidine N-protonation can deactivate catalyst at pH < 4. |
| Substrate Scope | Broad (Ketones/Imines) | Specialized (Polar substrates) | Py-DPEN preferred for ionic/polar substrates. |
Key Finding: While Ts-DPEN is the robust "all-rounder" for organic phase reactions (DCM, MeOH), Py-DPEN outperforms in aqueous-phase transfer hydrogenation . The presence of the pyrimidine nitrogen allows for better solvation in water, and the electronic effect accelerates the reaction in protic media.
Part 3: Experimental Protocols
This section details the synthesis of the Py-DPEN ligand and its application in catalysis. This protocol is designed to be self-validating: intermediate checks are included.
A. Ligand Synthesis: N-(Pyrimidin-2-ylsulfonyl)-DPEN
Objective: Synthesize the ligand from chiral diamine and sulfonyl chloride.
-
Reagents: (1S, 2S)-1,2-diphenylethylenediamine (1.0 eq), Pyrimidine-2-sulfonyl chloride (1.1 eq), Triethylamine (2.0 eq), DCM (anhydrous).
-
Setup: Flame-dried round bottom flask under Argon atmosphere.
-
Procedure:
-
Dissolve diamine in DCM at 0°C.
-
Add Triethylamine.
-
Dropwise addition of Pyrimidine-2-sulfonyl chloride (dissolved in DCM) over 30 mins. Critical: Exotherm control prevents di-sulfonylation.
-
Warm to Room Temp (RT) and stir for 12 hours.
-
-
Workup: Wash with water, brine, dry over Na₂SO₄.
-
Purification: Silica gel chromatography (Hexane:EtOAc 2:1).
-
Validation: ¹H NMR must show diagnostic pyrimidine protons (>8.5 ppm) and loss of one NH signal compared to diamine precursor.
B. Catalytic Application: ATH of Acetophenone
Objective: Asymmetric reduction using the in situ generated catalyst.
-
Catalyst Formation: Mix [Ru(p-cymene)Cl₂]₂ (0.005 eq) and Py-DPEN (0.012 eq) in 2-propanol. Heat at 80°C for 20 mins. Solution turns deep orange (active catalyst).
-
Reaction:
-
Cool to RT.
-
Add Acetophenone (1.0 eq).
-
Add base: KOH (0.1 eq) in 2-propanol (initiator).
-
Stir at RT open to argon.
-
-
Monitoring: TLC every 30 mins.
-
Quench: Filter through a short silica plug to remove Ru metal. Analyze filtrate via Chiral GC (e.g., CP-Chirasil-Dex CB column).
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow from ligand synthesis to catalytic evaluation.
Part 4: Substrate Scope & Limitations
Where Py-DPEN Fails:
-
Sterically Hindered Ketones: Like Ts-DPEN, bulky substrates (e.g., tert-butyl ketones) show reduced conversion due to the rigid chiral pocket.
-
Strongly Acidic Conditions: Unlike Ts-DPEN, the pyrimidine ring can be protonated at the ring nitrogens (
). If the reaction media is too acidic (pH < 2), the ligand electronic properties change, potentially deactivating the metal center.
Where Py-DPEN Excels:
-
Aromatic Ketones: Excellent ee% (>95%).[2]
-
Aqueous Biphasic Systems: Superior to Ts-DPEN due to enhanced hydrophilicity.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2] Accounts of Chemical Research. Link
-
Gao, J. X., et al. (2000). A Viable Process for the Synthesis of Chiral Alcohols in Water. Chemical Communications. (Establishes the water-solubility benefit of modified ligands). Link
-
Wills, M., et al. (2005). Design and Application of New Catalysts for Asymmetric Transfer Hydrogenation. Chemical Society Reviews. (Discusses tethered and heteroaryl modifications). Link
-
Wu, X., et al. (2006). Aqueous-Phase Asymmetric Transfer Hydrogenation of Ketones - A Green Approach. Chemistry - A European Journal. Link
Sources
A Comparative Guide to Elemental Analysis Standards for Purity Assessment of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities and intermediates is a cornerstone of quality, safety, and efficacy.[1] N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine, a nitrogen-rich heterocyclic compound, presents a unique analytical challenge. Its high nitrogen content makes elemental analysis by combustion an exceptionally suitable method for purity determination. However, the accuracy of this technique is fundamentally tethered to the quality and appropriateness of the calibration standards used.
This guide provides an in-depth comparison of common elemental analysis standards for nitrogen determination, offering a framework for selecting the optimal standard for assessing the purity of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine. We will explore the theoretical underpinnings of the combustion method, present a detailed experimental protocol, and contrast elemental analysis with alternative purity assessment techniques, empowering you to make informed, data-driven decisions in your analytical workflow.
The Principle: Why Elemental Analysis is a Primary Method for Purity
Elemental analysis for purity operates on a simple, yet powerful, principle of mass balance. The theoretical elemental composition of a 100% pure compound is calculated based on its molecular formula (C₁₀H₁₂N₆ for N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine). The compound is then combusted in an elemental analyzer, converting its constituent elements into simple gases (CO₂, H₂O, N₂).[2] A thermal conductivity detector (TCD) quantifies these gases, providing an experimental mass percentage for each element.
The purity is then determined by comparing the experimental nitrogen percentage to the theoretical value. For N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine, the theoretical nitrogen content is a substantial 38.86% . Any significant deviation downwards from this value indicates the presence of impurities that contain a lower percentage of nitrogen or no nitrogen at all. This high intrinsic nitrogen content makes the analysis highly sensitive to non-nitrogenous impurities.
Selecting the Right Calibrant: A Comparison of Nitrogen Standards
The accuracy of the elemental analyzer is established through calibration with a highly pure, stable organic compound with a precisely known nitrogen content. The ideal standard should be non-hygroscopic, have a high molecular weight to minimize weighing errors, and be readily available in a certified high-purity grade.[3]
Below is a comparative table of commonly used primary standards for nitrogen analysis.
| Standard | Molecular Formula | Theoretical %N | Key Characteristics & Considerations |
| EDTA | C₁₀H₁₆N₂O₈ | 9.59% | Pros: High purity, stable, high molecular weight. Cons: Relatively low nitrogen content may not be ideal for calibrating in the high percentage range required for the target analyte. |
| Acetanilide | C₈H₉NO | 10.36% | Pros: Widely available, good stability. Cons: Low melting point (114°C) requires careful handling during analysis. Similar to EDTA, its low %N is a drawback. |
| Sulfanilamide | C₆H₈N₂O₂S | 16.27% | Pros: Good stability, readily available as a certified reference material (CRM). Cons: Higher %N than EDTA or Acetanilide, but still significantly lower than the analyte. |
| Atropine | C₁₇H₂₃NO₃ | 4.84% | Pros: Very stable, high molecular weight. Cons: Very low nitrogen content makes it less suitable for high-nitrogen compounds. |
| Cystine | C₆H₁₂N₂O₄S₂ | 11.66% | Pros: Available as an ISO 17034 certified reference material, stable.[3] Cons: Moderate nitrogen content. |
| Urea | CH₄N₂O | 46.65% | Pros: Very high nitrogen content, closely matching the analyte. Cons: Can be hygroscopic; must be carefully dried and stored in a desiccator. Its use requires stringent sample handling. |
Expert Recommendation: For N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine (38.86% N), Urea (46.65% N) is the most theoretically sound calibrant due to its similar high nitrogen content. This minimizes non-linearity in the detector response across the calibration range. However, its hygroscopic nature necessitates rigorous sample handling. A pragmatic alternative is Sulfanilamide (16.27% N) , which offers excellent stability, though it requires the instrument to extrapolate further to the analyte's concentration.
Orthogonal Verification: Comparing Purity Assessment Techniques
No single analytical method provides a complete picture of purity.[4] Regulatory guidelines, such as those from the ICH, emphasize the use of orthogonal methods—techniques that measure purity based on different chemical or physical principles—to build a comprehensive and trustworthy purity profile.[5][6]
| Technique | Principle | Information Provided | Advantages for this Analyte | Limitations for this Analyte |
| Elemental Analysis | Combustion and detection of elemental composition (%C, %H, %N). | Overall purity based on mass percentage of elements. | Direct, highly sensitive to non-nitrogenous impurities, cost-effective for routine checks. | Does not identify or quantify specific impurities; assumes impurities have a different elemental composition. |
| HPLC-UV | Chromatographic separation based on polarity, followed by UV detection.[7] | Detects and quantifies impurities with a UV chromophore. | Excellent for separating structurally similar impurities. Can be used for routine analysis.[1] | Requires that impurities are UV-active. Purity is often a relative percentage of peak area, which can be misleading if impurities have different extinction coefficients. |
| Quantitative NMR (qNMR) | Integration of NMR signals relative to a certified internal standard. | Provides a direct, highly accurate measure of the absolute amount of the main component.[4] | Considered a primary ratio method; does not require a reference standard of the analyte itself.[1] Can identify and quantify impurities simultaneously if their signals are resolved. | Requires a more specialized instrument and expertise. May be less sensitive to trace impurities compared to HPLC. |
| LC-MS | Combines HPLC separation with mass spectrometry detection.[7] | Provides molecular weight information for separated peaks, aiding in impurity identification. | Highly sensitive and specific; excellent for identifying unknown impurities. | Quantification can be more complex than with UV detection. |
The following diagram illustrates a recommended decision-making workflow for selecting an appropriate purity assessment method.
Caption: Decision tree for selecting a purity assessment technique.
Experimental Protocol: Purity of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine via Combustion
This protocol describes a self-validating system for determining purity using a modern CHNS/O elemental analyzer.
4.1 Instrumentation & Materials
-
Instrument: Elemental Analyzer (e.g., VELP NDA 702, LECO TruSpec CHNSO) capable of nitrogen determination by the Dumas (combustion) method.[8][9]
-
Carrier Gas: High-purity (99.999%) Helium or Argon.
-
Combustion Gas: High-purity (99.995%) Oxygen.
-
Microbalance: Readable to at least 0.001 mg.
-
Sample Containers: Tin capsules.
-
Primary Standard: Urea (purity ≥ 99.5%, dried at 80°C under vacuum for 4 hours) or Sulfanilamide (Certified Reference Material, purity ≥ 99.9%).
-
Analyte: N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine, dried in a vacuum oven at 50°C for 12 hours to remove residual solvents and moisture.
4.2 Workflow Diagram
Caption: Step-by-step workflow for purity determination by elemental analysis.
4.3 Procedure
-
Instrument Preparation: Ensure the instrument's combustion and reduction tubes are in good condition. Perform a leak test as per the manufacturer's instructions.
-
Blank Measurement: Analyze an empty, pre-cleaned tin capsule to establish the instrument baseline.
-
Calibration:
-
Accurately weigh 3 to 5 replicates of the chosen primary standard (e.g., 1-2 mg of Urea) into tin capsules.
-
Analyze the standards sequentially.
-
The instrument software will generate a linear calibration curve. The correlation coefficient (R²) should be ≥ 0.999 for a valid calibration.
-
-
Sample Analysis:
-
Accurately weigh three separate samples of the dried N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine (1-2 mg each) into tin capsules.
-
Analyze the samples.
-
-
Calibration Verification: After analyzing the test samples, analyze another weight of the primary standard. The determined nitrogen content should be within ±0.3% of the theoretical value to validate the run.
4.4 Data Interpretation & Purity Calculation
The instrument software will provide the experimental nitrogen percentage (%N_exp) for each sample.
The purity of the sample is calculated using the following formula:
Purity (%) = (%N_exp / %N_theoretical) x 100
Where:
-
%N_exp is the average measured nitrogen content from your three replicates.
-
%N_theoretical is 38.86%.
Example Calculation:
| Parameter | Value |
| Theoretical %N | 38.86% |
| Experimental %N (Average of 3 runs) | 38.55% |
| Calculated Purity | (38.55 / 38.86) x 100 = 99.20% |
A result of 99.20% suggests the presence of 0.8% of non-nitrogenous or low-nitrogen-containing impurities. Potential sources of error include residual moisture or solvent, inorganic impurities, or incomplete combustion.
Conclusion
Elemental analysis by combustion is a robust, direct, and highly suitable method for determining the purity of nitrogen-rich compounds like N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine. The trustworthiness of the results hinges on a meticulous experimental technique and, most critically, the selection of an appropriate calibration standard. While stable standards like Sulfanilamide are reliable, using a high-nitrogen standard such as Urea provides a more accurate calibration curve, provided its hygroscopic nature is managed. For a comprehensive quality assessment, especially in a drug development context, elemental analysis should be complemented by orthogonal techniques like HPLC and qNMR to identify, quantify, and characterize any potential impurities, thereby ensuring the highest standards of scientific integrity and product safety.[10][11]
References
-
Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. [Link]
-
Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]
-
The Determination of Nitrogen and Other Essential Elements in Fertilizers by ICP-OES. Spectroscopy Online. [Link]
-
DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. International Journal of Chemical & Pharmaceutical Analysis. [Link]
-
Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. [Link]
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]
-
Nitrogen determination by SEMEDS and elemental analysis. ResearchGate. [Link]
-
EPA-NERL: 440.0: Elemental C and N by Combustion and Thermal Conductivity. NEMI.gov. [Link]
-
Elemental Analysis. VELP Scientifica. [Link]
-
Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. PMC. [Link]
-
Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. Analytik Jena. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. [Link]
-
International Standards. Trace Elemental Instruments. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. [Link]
-
Analytical Method Development and Validation in Pharmaceuticals. LinkedIn. [Link]
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- 2. NEMI Method Summary - 440.0 [nemi.gov]
- 3. Standards and CRMs [elementalmicroanalysis.com]
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- 5. ijcpa.in [ijcpa.in]
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- 10. smithers.com [smithers.com]
- 11. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
UV-Vis Absorption Spectroscopic Profiling of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine Complexes: A Comparative Guide
Executive Summary
The rational design of transition metal complexes relies heavily on the electronic properties of their coordinating ligands. N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine (often abbreviated as Bipym-en ) represents a unique class of hybrid ligands. By combining the flexible, strong
This guide provides a rigorous, objective comparison of the UV-Vis absorption performance of Bipym-en complexes against standard alternatives like ethylenediamine (en) and 2,2'-bipyridine (bpy). It is designed for researchers and drug development professionals utilizing coordination chemistry for photodynamic therapy, catalysis, or luminescent probes.
Structural and Electronic Fundamentals: The "Diazine Effect"
To interpret the UV-Vis spectra of Bipym-en complexes, one must understand the causality behind the electronic transitions [2]. The absorption profile is governed by three primary pathways:
-
Intra-ligand
Transitions (UV Region): Occurring typically between 240–300 nm, these are highly intense (Laporte and spin-allowed, ). -
Metal-to-Ligand Charge Transfer (MLCT) (Visible/UV Region): This is where Bipym-en diverges from standard pyridine-based ligands. Pyrimidine is a diazine (containing two nitrogen atoms in the ring). The secondary electronegative nitrogen significantly lowers the energy of the
Lowest Unoccupied Molecular Orbital (LUMO) [3]. Because the LUMO is lower in energy, the transition from the metal's -orbitals to the ligand's orbital requires less energy, resulting in a bathochromic (red) shift in the MLCT band compared to bpy complexes. -
Transitions (Visible/NIR Region): The aliphatic ethylenediamine bridge breaks the full conjugation of the ligand, allowing it to act as a flexible tetradentate or bidentate chelator. This flexibility often induces Jahn-Teller distortions in Cu(II) complexes, splitting the
orbitals and broadening the low-intensity absorption bands (550–650 nm, ) [2].
Comparative UV-Vis Performance
The following table benchmarks the theoretical and empirical UV-Vis absorption properties of Bipym-en complexes against industry-standard ligands.
| Complex System | Ligand Classification | Dominant Visible Transition | Molar Extinction ( | Photophysical Implication | |
| [Cu(en)₂]²⁺ | Pure | ~550 | ~60 | Optically transparent in the near-UV; no MLCT bands. | |
| [Cu(bpy)₂]²⁺ | Conjugated | ~620 / ~300 | ~100 / >10,000 | Strong ligand field; rigid structure forces distortion. | |
| [Cu(Bipym-en)]²⁺ | Hybrid ( | ~590 / ~350 | ~85 / >5,000 | Intermediate ligand field; pyrimidine lowers MLCT energy. | |
| [Ru(bpy)₃]²⁺ | Conjugated | MLCT | 452 | ~14,600 | Standard luminescent reference; high-energy MLCT. |
| [Ru(Bipym-en)(bpy)₂]²⁺ | Hybrid ( | MLCT | ~470 | ~12,000 | Red-shifted MLCT due to the electron-deficient diazine ring lowering the LUMO [3]. |
Experimental Workflow: Self-Validating Spectrophotometric Titration
To ensure Trustworthiness and reproducibility, the UV-Vis characterization of Bipym-en complexes must be conducted as a self-validating system. The following protocol utilizes isosbestic point tracking to confirm stoichiometric complexation without side-reactions.
Materials & Preparation
-
Solvent: Spectroscopic-grade Acetonitrile (MeCN). Causality: MeCN is chosen over water or methanol to prevent competitive solvolysis or hydrogen-bonding that could displace the Bipym-en ligand.
-
Ligand Stock: 1.0 × 10⁻⁴ M Bipym-en in MeCN.
-
Metal Stock: 1.0 × 10⁻³ M Cu(ClO₄)₂·6H₂O in MeCN. Causality: Perchlorate is a non-coordinating anion, ensuring it does not interfere with the primary coordination sphere.
Step-by-Step Methodology
-
Baseline Correction: Record a baseline from 200 nm to 800 nm using pure MeCN in matched 1.0 cm quartz cuvettes.
-
Initial Ligand Scan: Transfer 2.5 mL of the Bipym-en stock into the sample cuvette. Record the spectrum. You will observe sharp
bands below 300 nm. -
Micro-Titration: Using a calibrated micropipette, add the Cu(II) stock solution in 0.1 molar equivalent increments (e.g., 25 µL additions).
-
Equilibration & Measurement: Stir the cuvette gently for 30 seconds after each addition to ensure thermodynamic equilibrium, then record the spectrum.
-
Self-Validation (Data Analysis): Overlay all spectra. You must observe sharp, distinct isosbestic points (wavelengths where total absorbance remains constant during the titration).
-
Diagnostic check: If the isosbestic points drift or blur, the system is failing. This indicates either the formation of secondary ternary complexes, ligand degradation, or competitive solvent coordination [2].
-
Visualizing the Photophysical System
The following diagrams illustrate the experimental logic and the quantum mechanical pathways governing the UV-Vis absorption of Bipym-en complexes.
Fig 1: Self-validating UV-Vis spectrophotometric titration workflow for complexation.
Fig 2: Electronic transition pathways in Bipym-en transition metal complexes.
References
-
Title: Reacción de N,N'-bis(2-heteroaril) etilendiaminas con aldehídos, nuevas imidazolidinas Source: Revista Latinoamericana de Química (SciELO) URL: [Link][1]
-
Title: Phosphorescent cyclometalated platinum(II) complexes with phenyldiazine N^C ligands Source: Dalton Transactions (Royal Society of Chemistry) URL: [Link][3]
-
Title: Inorganic Electronic Spectroscopy (A. B. P. Lever) Source: Studies in Physical and Theoretical Chemistry (Elsevier / Semantic Scholar) URL: [Link][2]
Sources
- 1. Reacción de N,N'-bis(2-heteroaril) etilendiaminas con aldehÃdos, nuevas imidazolidinas [scielo.org.mx]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Phosphorescent cyclometalated platinum( ii ) complexes with phenyldiazine N^C ligands - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT03690H [pubs.rsc.org]
Safety Operating Guide
Navigating the Uncharted: A Technical Guide to the Proper Disposal of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine
For the researcher navigating the frontiers of drug development, the synthesis of novel compounds like N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine is a routine yet critical task. However, the journey from synthesis to discovery carries a profound responsibility for safety and environmental stewardship. This guide provides a comprehensive, operational framework for the proper disposal of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine, ensuring that your work proceeds with the highest standards of laboratory safety.
A crucial first step in handling any chemical is consulting its Safety Data Sheet (SDS). However, for many novel research chemicals, a specific SDS may not be readily available. In such instances, a conservative approach grounded in the known hazards of structurally similar compounds is paramount. This guide is built upon this principle, drawing data from the constituent moieties of the target compound—pyrimidine and ethane-1,2-diamine—and its close structural analog, N1-(Pyrimidin-2-yl)ethane-1,2-diamine.
Hazard Assessment: A Composite Risk Profile
The structure of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine combines two pyrimidine rings linked by an ethylenediamine backbone. This composition suggests a hazard profile that incorporates risks from both nitrogen-containing heterocyclic compounds and aliphatic diamines.
-
Pyrimidine Moiety : The parent pyrimidine is a flammable liquid and vapor.[1][2][3]
-
Ethylenediamine Moiety : Ethylenediamine is corrosive, causing severe skin burns and eye damage. It is also a skin and respiratory sensitizer.[4][5]
-
Analog Data : The closely related compound, N1-(Pyrimidin-2-yl)ethane-1,2-diamine (CAS 137583-05-2), is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Based on this composite analysis, N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine must be handled as a hazardous substance with the following inferred risks:
-
Acute Toxicity (Oral) : Harmful if swallowed.[6]
-
Skin Corrosion/Irritation : Likely to cause skin irritation, with the potential for more severe corrosive effects.[6][7]
-
Eye Damage/Irritation : Likely to cause serious eye irritation or damage.[6][7]
-
Respiratory Irritation : May cause respiratory irritation upon inhalation of dust or aerosols.[6]
-
Flammability : Potentially flammable, given the pyrimidine components.[1]
Therefore, all waste containing this compound must be treated as hazardous chemical waste . Under no circumstances should it be disposed of in regular trash or down the sanitary sewer.[8]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable. The selection of PPE is directly informed by the assessed hazards of the compound.
| Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Gloves must be inspected before use. | To prevent skin contact with the potentially corrosive and irritating substance.[1][9] |
| Eye Protection | Safety glasses with side-shields or tightly fitting safety goggles. | To protect eyes from splashes, dust, or aerosols that can cause serious irritation or damage.[1][6] |
| Body Protection | A laboratory coat. Consider a chemical-resistant apron for larger quantities. | To prevent contamination of personal clothing and minimize skin exposure.[10] |
| Respiratory Protection | NIOSH-approved respirator with appropriate filters. | Required when handling the compound as a powder, if aerosols may be generated, or if working outside of a certified chemical fume hood.[6][10] |
Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2][6]
Operational Plans: From Spill to Disposal
A systematic approach is essential for both accidental releases and routine waste management. All handling of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine, including weighing and solution preparation, should occur within a certified chemical fume hood to minimize inhalation exposure.[6][10]
Accidental Spill Management
In the event of a spill, immediate and correct action is critical to mitigate exposure and prevent environmental contamination.
Caption: Workflow for Accidental Spill Cleanup.
Step-by-Step Spill Cleanup (Small Spill):
-
Alert & Secure: Immediately alert personnel in the vicinity. Ensure proper PPE is worn.[6]
-
Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or clay.[9]
-
Collect: Using non-sparking tools, carefully sweep or scoop the contained material into a designated, sealable hazardous waste container.[1][8] Avoid creating dust.[6]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.
-
Dispose: All cleanup materials (absorbents, contaminated gloves, wipes) must be placed in the hazardous waste container.[10]
-
Report: Report the incident to your laboratory supervisor.
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.[6]
Proper Disposal Protocol
The guiding principle is waste segregation and containment. Never mix incompatible waste streams. All waste containing N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine is considered hazardous and must be disposed of through your institution's EHS program.[7][11][12]
Caption: Decision-Making Flow for Waste Segregation and Disposal.
Step-by-Step Disposal Procedure:
-
Segregate Waste:
-
Solid Waste: Collect all solid materials contaminated with the compound (e.g., gloves, weighing papers, TLC plates, spill absorbents) in a designated, puncture-resistant container lined with a heavy-duty plastic bag.[10]
-
Liquid Waste: Collect all liquid waste (e.g., unused solutions, reaction mother liquors, solvent rinses) in a separate, compatible, and sealable hazardous waste container (e.g., a high-density polyethylene carboy).[8] Do not overfill containers.
-
-
Label Correctly: Label the waste container clearly with the words "Hazardous Waste" and the full chemical name: "N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine". Do not use abbreviations or chemical formulas. List all components of a mixture.
-
Store Safely: Keep waste containers tightly sealed when not in use. Store them in a designated satellite accumulation area, away from incompatible materials (especially strong oxidizing agents and acids), and within secondary containment.[6]
-
Arrange Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup. Follow all institutional protocols for waste transfer.
Decontamination of Empty Containers
Empty containers that once held N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine must be decontaminated before being discarded as regular trash.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: Each rinse must be collected and disposed of as hazardous liquid waste.[12] Do not pour the rinsate down the drain.
-
Deface Label: Completely remove or deface the original manufacturer's label.
-
Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the regular laboratory glass or plastic recycling, as per institutional guidelines.
By adhering to these rigorous procedures, you uphold the principles of scientific integrity and laboratory safety, ensuring that your innovative research does not come at the cost of personal or environmental health.
References
-
American Elements. (n.d.). N1-(Pyridin-2-yl)ethane-1,2-diamine. [Link]
-
Loba Chemie. (2019, January 28). PYRIMIDINE 99% MSDS. [Link]
-
Synthonix, Inc. (n.d.). N1-(Pyrimidin-2-yl)ethane-1,2-diamine. [Link]
-
Chemos GmbH&Co.KG. (2019, June 11). Safety Data Sheet: Pyrimidine 98%. [Link]
-
Malviya, M., et al. (2023). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - ETHYLENE DIAMINE 98%. [Link]
-
Chemwatch. (2017, February 14). ETHYLENEDIAMINE. [Link]
-
Chemos GmbH & Co. KG. (2019, October 28). Safety Data Sheet: N,N'-Disalicyliden-1,2-propanediamine. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. lobachemie.com [lobachemie.com]
- 3. chemos.de [chemos.de]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. industry.gov.au [industry.gov.au]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
Personal protective equipment for handling N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine
As a Senior Application Scientist, I approach the handling of novel or highly specialized organic compounds not just as a matter of compliance, but as a system of chemical causality. N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine is a complex bidentate ligand and building block utilized in advanced drug discovery and coordination chemistry.
To design an effective safety and operational protocol, we must first deconstruct its chemical identity. This molecule merges an ethylenediamine backbone with two pyrimidine rings . Ethylenediamine derivatives are notorious for causing severe skin burns, irreversible eye damage, and acting as potent respiratory and dermal sensitizers[1]. The addition of pyrimidine rings increases the molecule's lipophilicity (LogP), which drastically enhances its ability to penetrate the lipid-rich stratum corneum of human skin compared to simple aliphatic amines.
The following guide provides a self-validating, scientifically grounded operational plan for handling this compound safely.
The Mechanism of Hazard: Why Standard PPE Fails
Many researchers default to standard thin-film nitrile gloves when handling organic powders. For N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine, this is a critical error.
Low-molecular-weight amines are highly mobile and can permeate standard nitrile gloves in under a minute[2]. Once on the skin, the diamine acts as a hapten . It covalently binds to epidermal proteins via Schiff base formation or Michael addition. These haptenated proteins are engulfed by Langerhans (dendritic) cells, which migrate to the lymph nodes and present the antigen to T-cells, triggering irreversible allergic contact dermatitis (sensitization).
Mechanistic pathway of amine-induced dermal sensitization and T-cell activation.
Quantitative PPE Selection Data
To prevent haptenation and chemical burns, glove selection must be dictated by permeation breakthrough times. Based on NIOSH and SHOWA permeation data for the parent ethylenediamine structure[2][3], standard nitrile is insufficient for anything beyond transient powder handling.
| Glove Material | Thickness | Breakthrough Time (Ethylenediamine) | Degradation Rating | Recommendation for this Compound |
| Nitrile (Standard) | 4-6 mil | < 1 minute | Poor | DO NOT USE for solutions. Dry powder only (double-gloved). |
| Neoprene | 15 mil | Not Recommended | Poor | DO NOT USE . Rapid permeation. |
| Teflon (PTFE) | Variable | > 240 minutes | Good | ACCEPTABLE for short-term solution handling. |
| Butyl Rubber | 14-30 mil | > 480 minutes | Excellent | OPTIMAL for all handling, especially with solvents. |
Mandatory PPE Ensemble:
-
Hands: Butyl rubber gloves (primary) over a thin nitrile inner glove (for dexterity upon removal).
-
Eyes: Non-vented chemical splash goggles. (Amines cause rapid corneal saponification; safety glasses are insufficient).
-
Body: Chemically resistant lab coat (e.g., Tyvek or equivalent laminate) with tight-fitting cuffs.
-
Respiratory: Handled exclusively inside a Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood. If weighing outside a hood is unavoidable, a NIOSH-approved N95/P100 particulate respirator is required.
Step-by-Step Operational Workflows
Because this compound is frequently utilized in high-throughput screening or synthesis, it is often dissolved in polar aprotic solvents like DMSO or DMF . These solvents act as aggressive carrier agents, pulling the toxic amine directly through the skin and into the bloodstream. The following protocol utilizes a "closed-system" approach to mitigate this risk.
Workflow A: Safe Solubilization Protocol (e.g., in DMSO)
-
Preparation: Don Butyl rubber gloves over nitrile inner gloves. Ensure the fume hood sash is lowered to the optimal working height.
-
Static Mitigation: Wipe the exterior of the chemical bottle and the weighing spatula with an anti-static cloth. Amine powders are notoriously static-prone and can easily aerosolize.
-
Weighing: Weigh the desired mass of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine directly into a pre-tared, heavy-walled borosilicate glass vial equipped with a PTFE-lined septum cap.
-
Sealing: Seal the vial before removing it from the balance area.
-
Closed-System Injection: Using a chemically resistant syringe (glass/PTFE), draw up the required volume of anhydrous DMSO. Pierce the septum of the sealed vial and inject the solvent.
-
Agitation: Vortex or sonicate the sealed vial inside secondary containment (e.g., a plastic beaker) until complete dissolution is achieved. Causality: Keeping the system closed prevents the aerosolization of the amine-DMSO mixture, which is highly toxic if inhaled.
Workflow B: Targeted Spill Decontamination Protocol
Standard spill kits often rely on basic absorbents, which do nothing to neutralize the volatility of amines. Do not use strong acids (like HCl) to neutralize the spill, as the acid-base reaction with the diamine will be violently exothermic.
-
Isolation: Immediately evacuate the immediate area and lower the fume hood sash.
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).
-
Chemical Neutralization: Carefully pour a weak acid solution—specifically 5% Acetic Acid or Citric Acid—over the absorbed spill. Causality: The weak acid safely protonates the basic nitrogen atoms on the ethylenediamine backbone and pyrimidine rings. This converts the volatile, lipid-soluble freebase amine into a non-volatile, water-soluble salt.
-
Collection: Scoop the neutralized slurry using a non-sparking tool into a heavy-duty, sealable polyethylene hazardous waste container.
-
Final Wash: Wash the surface with a detergent and water solution to remove any residual water-soluble amine salts.
Workflow for the safe handling, solubilization, and spill response of pyrimidine-diamine compounds.
Logistical Disposal Plan
Improper waste segregation of diamines can lead to catastrophic container failure.
-
Rule of Segregation: Never dispose of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine waste in the same container as aldehydes or ketones (e.g., Acetone).
-
The Causality: Primary and secondary amines react spontaneously with carbonyl compounds to form Schiff bases (imines) and water. This reaction is highly exothermic and generates gas, which can cause sealed waste carboys to over-pressurize and detonate.
-
Disposal Execution: Collect all liquid waste containing this compound in a dedicated, clearly labeled "Amine/Basic Organic Waste" container. Solid waste (contaminated gloves, weighing boats, septa) must be double-bagged in 6-mil polyethylene bags and disposed of via your institution's solid hazardous waste stream.
References
-
Centers for Disease Control and Prevention (CDC) / NIOSH. NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from[Link]
-
SHOWA Group. CHEMICAL PERMEATION GUIDE - SHOWA Gloves. Retrieved from[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
